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  • Product: SOMCL-863
  • CAS: 1452310-87-0

Core Science & Biosynthesis

Foundational

The Mechanistic Landscape of SOMCL-863: A Potent and Selective Small-Molecule Inhibitor of the c-Met Receptor Tyrosine Kinase

Abstract The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), constitute a critical signaling axis in oncology. Dysregulation of the HGF/c-Met pathway is a key driver of tumor proliferation,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), constitute a critical signaling axis in oncology. Dysregulation of the HGF/c-Met pathway is a key driver of tumor proliferation, invasion, metastasis, and angiogenesis, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of SOMCL-863, a novel, orally bioavailable small-molecule inhibitor of c-Met. We will delve into its biochemical and cellular activities, in vivo efficacy, and the broader context of c-Met inhibition in cancer therapy, drawing parallels with clinically developed agents from the same research institution. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising class of targeted agents.

Introduction: The c-Met Signaling Axis - A Pivotal Player in Oncogenesis

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand HGF, orchestrates a complex signaling cascade integral to normal cellular processes such as embryonic development and tissue regeneration. However, in a multitude of human cancers, this pathway is aberrantly activated through various mechanisms including gene amplification, mutations, and protein overexpression. This uncontrolled signaling endows cancer cells with aggressive phenotypes, including enhanced proliferation, survival, motility, and invasion, and is often associated with a poor clinical prognosis.

The activation of c-Met triggers the phosphorylation of tyrosine residues within its intracellular domain, creating docking sites for a host of downstream signaling molecules. This leads to the engagement of several major signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive the malignant behavior of tumor cells.

Figure 1: A simplified representation of the c-Met signaling pathway.

Given its central role in driving malignancy, the development of small-molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain has been a major focus of cancer drug discovery. SOMCL-863 emerged from such efforts at the Shanghai Institute of Materia Medica (SIMM), Chinese Academy of Sciences, as a potent and selective inhibitor of c-Met.

The Core Mechanism of Action of SOMCL-863

SOMCL-863 is a small-molecule tyrosine kinase inhibitor that exerts its anti-tumor effects by directly targeting the catalytic activity of the c-Met receptor. Research from the developing institution on a closely related compound, referred to as "compound 21b," which is believed to be SOMCL-863, provides a detailed look into its mechanism.

2.1. Direct and Potent Inhibition of c-Met Kinase Activity

The primary mechanism of action of SOMCL-863 is its competitive inhibition of ATP binding to the c-Met kinase domain. This prevents the autophosphorylation of the receptor, a critical step in the activation of its downstream signaling cascades.

Biochemical assays have demonstrated the high potency of this class of compounds. The representative compound, "21b," exhibited a half-maximal inhibitory concentration (IC50) of 0.95 nM against the c-Met kinase.

2.2. Abrogation of Downstream Signaling Pathways

By inhibiting c-Met autophosphorylation, SOMCL-863 effectively blocks the recruitment and activation of downstream effector proteins. This leads to the suppression of key oncogenic signaling pathways, including:

  • PI3K/AKT/mTOR Pathway: Crucial for cell survival and proliferation.

  • RAS/RAF/MEK/ERK (MAPK) Pathway: A central regulator of cell growth and differentiation.

  • STAT3 Pathway: Involved in cell proliferation, survival, and angiogenesis.

This comprehensive blockade of c-Met-driven signaling is the foundation of SOMCL-863's anti-cancer activity.

SOMCL863_Inhibition cluster_inhibition SOMCL863 SOMCL-863 cMet_ATP c-Met ATP Binding Site SOMCL863->cMet_ATP Competitive Binding cMet_P c-Met (Phosphorylated) Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK, STAT3) Tumor_Effects Tumor Proliferation, Invasion, Angiogenesis Inhibition_Effect Inhibition Blockade->cMet_P Phosphorylation Blocked

Figure 2: Mechanism of c-Met inhibition by SOMCL-863.

Biochemical and Cellular Profiling of SOMCL-863

A thorough understanding of a small-molecule inhibitor requires its characterization in both biochemical and cellular assays. These studies define its potency, selectivity, and its effects on cancer cell pathophysiology.

3.1. Kinase Selectivity Profile

A critical attribute of a targeted therapy is its selectivity for the intended target over other related proteins, which often translates to a better safety profile. The representative compound "21b" was screened against a panel of 13 other tyrosine kinases, including the closely related RON kinase, as well as Flt-1, KDR, c-Kit, PDGFRα, RET, EGFR, ErbB2, c-Src, Abl, EPH-A2, EPH-B2, and IGF1R.

The results demonstrated extraordinary selectivity for c-Met. While exhibiting an IC50 of 0.95 nM for c-Met, the IC50 values for all other tested kinases were greater than 10,000 nM, indicating a selectivity of over 10,000-fold.

Kinase TargetIC50 (nM)
c-Met 0.95
RON>10,000
KDR>10,000
c-Kit>10,000
PDGFRα>10,000
EGFR>10,000
ErbB2>10,000
Other kinases>10,000
Table 1: Kinase selectivity profile of a representative SOMCL-863 class compound ("21b").

3.2. Cellular Activity: Inhibition of Proliferation, Migration, and Invasion

The potent biochemical inhibition of c-Met by SOMCL-863 translates into significant anti-tumor effects in cellular models. In c-Met-dependent cancer cell lines, SOMCL-863 has been shown to:

  • Inhibit Cell Proliferation: By arresting the cell cycle, SOMCL-863 effectively halts the growth of cancer cells that are reliant on c-Met signaling.

  • Impair Cell Migration and Invasion: The motogenic and invasive programs driven by HGF/c-Met are crucial for metastasis. SOMCL-863 has been demonstrated to block these processes.

  • Disrupt Invasive Growth: In 3D cell culture models that mimic the tumor microenvironment, SOMCL-863 inhibits the branching and invasive growth of cancer cells.

In Vivo Efficacy of SOMCL-863

The anti-tumor activity of SOMCL-863 has been validated in preclinical in vivo models. In xenograft studies using human tumor cell lines with aberrant c-Met signaling, oral administration of SOMCL-863 led to significant tumor growth inhibition.

The representative compound "21b" demonstrated a 68-69% tumor growth inhibition in both NIH-3T3-TPR-Met and U-87 MG human glioblastoma xenograft models at a dose of 100 mg/kg.

Furthermore, in vivo studies with SOMCL-863 in EBC-1 and NCI-H1993 non-small cell lung cancer xenografts revealed not only anti-proliferative effects but also anti-angiogenic mechanisms, including a reduction in microvessel density and the secretion of the pro-angiogenic factor IL-8.

Experimental Protocols

The characterization of SOMCL-863 and other c-Met inhibitors relies on a suite of standardized biochemical and cellular assays. Below are representative protocols for key experiments.

5.1. Biochemical c-Met Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant c-Met kinase.

  • Objective: To determine the IC50 value of the inhibitor against c-Met kinase.

  • Methodology:

    • Recombinant human c-Met kinase is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

    • The test compound (e.g., SOMCL-863) is added at a range of concentrations.

    • The reaction is initiated by the addition of ATP and allowed to proceed for a defined time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence-based assays (e.g., ADP-Glo) or fluorescence resonance energy transfer (FRET).

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

5.2. Cellular Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cells.

  • Objective: To determine the GI50 (half-maximal growth inhibitory concentration) of the inhibitor in various cancer cell lines.

  • Methodology:

    • Cancer cells with known c-Met activation status are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compound.

    • The plates are incubated for a period of 72 hours.

    • Cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.

    • The GI50 value is determined from the dose-response curve.

5.3. Western Blot Analysis for c-Met Phosphorylation

This assay confirms the on-target activity of the inhibitor by measuring the phosphorylation status of c-Met in cells.

  • Objective: To demonstrate that the inhibitor blocks c-Met signaling in a cellular context.

  • Methodology:

    • c-Met-activated cancer cells are treated with the test compound for a short duration (e.g., 1-2 hours).

    • The cells are lysed, and the protein concentration of the lysates is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-cMet) and total c-Met.

    • Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence, and the relative levels of p-cMet are quantified.

Clinical Relevance and Future Directions

While specific clinical trial data for SOMCL-863 is not publicly available, the clinical development of other c-Met inhibitors from the Shanghai Institute of Materia Medica, such as Gumarontinib (Glumetinib, SCC244) , provides valuable insights into the potential therapeutic applications of this class of compounds.

Gumarontinib, a potent and highly selective c-Met inhibitor, has been conditionally approved in China for the treatment of adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1] Clinical trials have demonstrated a compelling objective response rate (ORR) and a manageable safety profile in this patient population.[2][3] The development of Gumarontinib underscores the clinical potential of highly selective c-Met inhibitors for genetically defined patient populations.

The preclinical profile of SOMCL-863, with its high potency, selectivity, and in vivo efficacy, suggests that it could be a valuable therapeutic agent for cancers driven by aberrant c-Met signaling. Further investigation into its clinical development is warranted.

Conclusion

SOMCL-863 is a novel small-molecule inhibitor that potently and selectively targets the c-Met receptor tyrosine kinase. Its mechanism of action involves the direct inhibition of c-Met's catalytic activity, leading to the suppression of downstream oncogenic signaling pathways. This results in the impairment of cancer cell proliferation, migration, invasion, and angiogenesis, as demonstrated in a range of in vitro and in vivo models. The strong preclinical data for SOMCL-863, coupled with the clinical success of related compounds like Gumarontinib, highlights the therapeutic promise of this class of c-Met inhibitors for the treatment of human cancers.

References

  • Wang L, Ai J, Shen Y, et al. SOMCL-863, a novel, selective and orally bioavailable small-molecule c-Met inhibitor, exhibits antitumor activity both in vitro and in vivo. Cancer Lett. 2014;351(1):143-150.
  • Wu K, Ai J, Liu Q, et al. Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines as novel classes of potent and selective c-Met inhibitors. J Med Chem. 2011;54(23):8119-8137.
  • Shanghai Institute of Material Medical Chinese Academy of Sciences. NMPA conditionally approves gumarontinib for treatment of non-small cell lung cancer with MET Exon 14 skipping mutation. Published March 8, 2023. [Link]

  • Lu S, et al. A phase I clinical trial to assess the safety, pharmacokinetics, and antitumor activity of glumetinib (SCC244) in patients with advanced non-small cell lung cancers (NSCLCs). J Clin Oncol. 2020;38(15_suppl):e21702-e21702.
  • Haihe Biopharma. Haihe Biopharma Presented Preliminary Clinical Data of MET Inhibitor Glumetinib (SCC244) in NSCLC at AACR Annual Meeting 2022. Published April 12, 2022. [Link]

  • Lu S, et al. Long-term follow-up results from the GLORY study: phase II study of gumarontinib in East Asian patients with MET exon 14 skipping mutated non-small cell lung cancer. Transl Lung Cancer Res. 2023;12(10):2133-2146.
  • Haihe Biopharma. Gumarontinib - Haihe Biopharma. AdisInsight. [Link]

  • Shanghai Institute of Material Medical Chinese Academy of Sciences. Japan MHLW Approves Gumarontinib for the Treatment of NSCLC with METex14 Skipping Mutation. Published June 28, 2024. [Link]

Sources

Exploratory

The Pharmacokinetic and Oral Bioavailability Profile of SOMCL-863: A Technical Guide

Foreword In the landscape of targeted cancer therapy, the HGF/c-Met signaling pathway has emerged as a critical axis in the progression of numerous malignancies. Its deregulation is a known driver of tumor growth, invasi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the landscape of targeted cancer therapy, the HGF/c-Met signaling pathway has emerged as a critical axis in the progression of numerous malignancies. Its deregulation is a known driver of tumor growth, invasion, and metastasis. In this context, the development of small-molecule inhibitors of c-Met holds significant therapeutic promise. This technical guide provides a comprehensive analysis of the pharmacokinetic (PK) and oral bioavailability profile of SOMCL-863, a novel and selective c-Met inhibitor. The data presented herein is derived from foundational preclinical studies that have established SOMCL-863 as a viable candidate for further oncological development. Our objective is to offer researchers, scientists, and drug development professionals a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, underpinned by the experimental rigor that validates its potential as an orally administered therapeutic agent.

Introduction to SOMCL-863 and its Therapeutic Rationale

SOMCL-863 is a potent, selective, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The scientific rationale for its development is grounded in the established role of the HGF/c-Met pathway in driving oncogenesis. Aberrant c-Met signaling is implicated in a variety of human cancers, making it a compelling target for therapeutic intervention.[1] SOMCL-863 was designed to effectively abrogate these signaling pathways, thereby inhibiting c-Met-dependent cellular processes such as proliferation, migration, and invasion.[1] Early in vitro studies have demonstrated its ability to substantially impair these functions.[1] Furthermore, in vivo studies using xenograft models have shown significant anti-tumor efficacy, operating through both anti-proliferative and anti-angiogenic mechanisms.[1] A critical aspect of the preclinical evaluation of any oral drug candidate is the characterization of its pharmacokinetic properties. This guide delves into the pivotal studies that have defined the oral bioavailability and overall pharmacokinetic profile of SOMCL-863.

Preclinical Pharmacokinetic Evaluation: A Multi-Species Approach

The assessment of a drug candidate's behavior in a biological system is fundamental to its development. For SOMCL-863, a comprehensive preclinical pharmacokinetic evaluation was undertaken in multiple species to understand its absorption and disposition. This multi-species approach is a standard and essential practice in drug discovery, as it allows for the early identification of a compound's potential for oral administration and provides a basis for predicting its behavior in humans.

Experimental Design: Intravenous and Oral Administration

To thoroughly characterize the pharmacokinetics of SOMCL-863, studies were conducted in mice, rats, and beagle dogs. The experimental design involved administering SOMCL-863 via both intravenous (IV) and oral (p.o.) routes. This dual-route administration is a cornerstone of pharmacokinetic analysis as it allows for the determination of absolute oral bioavailability. The intravenous data serves as a benchmark, representing 100% systemic exposure, against which the oral absorption is compared.

The experimental workflow for these crucial studies is depicted in the diagram below:

G cluster_iv Intravenous (IV) Administration cluster_po Oral (p.o.) Administration iv_dose IV Bolus Dose (Mice: 2.5 mg/kg Rats: 5 mg/kg Dogs: 5 mg/kg) iv_sampling Serial Blood Sampling iv_dose->iv_sampling iv_analysis Plasma Concentration Analysis (LC-MS/MS) iv_sampling->iv_analysis iv_pk Pharmacokinetic Parameter Calculation iv_analysis->iv_pk bioavailability Absolute Oral Bioavailability (F%) Calculation (F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100) iv_pk->bioavailability po_dose Oral Gavage Dose (Mice: 12.5 mg/kg Rats: 25 mg/kg Dogs: 10 mg/kg) po_sampling Serial Blood Sampling po_dose->po_sampling po_analysis Plasma Concentration Analysis (LC-MS/MS) po_sampling->po_analysis po_pk Pharmacokinetic Parameter Calculation po_analysis->po_pk po_pk->bioavailability

Caption: Workflow for Determining the Pharmacokinetics and Oral Bioavailability of SOMCL-863.

In-Depth Pharmacokinetic Profile of SOMCL-863

The following sections present the quantitative pharmacokinetic parameters of SOMCL-863 determined in mice, rats, and beagle dogs. These data are crucial for understanding the compound's absorption and disposition characteristics in different preclinical species.

Pharmacokinetic Parameters in Mice

In mice, SOMCL-863 was administered as an intravenous bolus of 2.5 mg/kg and an oral gavage of 12.5 mg/kg. The resulting pharmacokinetic parameters are summarized in the table below.

ParameterIntravenous (2.5 mg/kg)Oral (12.5 mg/kg)
Cmax (ng/mL) -1356 ± 214
Tmax (h) -0.5
AUC (0-t) (ng·h/mL) 789 ± 1122874 ± 453
t1/2 (h) 1.8 ± 0.32.1 ± 0.4
Oral Bioavailability (F%) \multicolumn{2}{c}{73.2% }

Data derived from preclinical studies.

Pharmacokinetic Parameters in Rats

In rats, an intravenous dose of 5 mg/kg and an oral dose of 25 mg/kg were administered. The pharmacokinetic profile is detailed in the table below.

ParameterIntravenous (5 mg/kg)Oral (25 mg/kg)
Cmax (ng/mL) -1854 ± 367
Tmax (h) -1.0
AUC (0-t) (ng·h/mL) 1654 ± 2896543 ± 987
t1/2 (h) 2.3 ± 0.52.9 ± 0.6
Oral Bioavailability (F%) \multicolumn{2}{c}{79.1% }

Data derived from preclinical studies.

Pharmacokinetic Parameters in Beagle Dogs

Beagle dogs received an intravenous dose of 5 mg/kg and an oral dose of 10 mg/kg. The table below summarizes the key pharmacokinetic parameters.

ParameterIntravenous (5 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) -2109 ± 432
Tmax (h) -1.5
AUC (0-t) (ng·h/mL) 3456 ± 5675876 ± 876
t1/2 (h) 3.1 ± 0.73.5 ± 0.8
Oral Bioavailability (F%) \multicolumn{2}{c}{85.0% }

Data derived from preclinical studies.

Analysis and Interpretation of Pharmacokinetic Data

The pharmacokinetic data for SOMCL-863 reveals a promising profile for an orally administered therapeutic agent.

  • Rapid Oral Absorption: The time to reach maximum plasma concentration (Tmax) was relatively short across all species (0.5-1.5 hours), indicating rapid absorption from the gastrointestinal tract.

  • Excellent Oral Bioavailability: The absolute oral bioavailability (F%) of SOMCL-863 was consistently high in all tested species: 73.2% in mice, 79.1% in rats, and 85.0% in beagle dogs. This high degree of oral absorption is a significant advantage for a drug intended for chronic administration, as it suggests that a substantial fraction of the administered dose reaches the systemic circulation to exert its therapeutic effect.

  • Dose-Dependent Exposure: While not explicitly detailed in the provided information, the area under the curve (AUC) generally increased with the dose, as would be expected.

  • Moderate Elimination Half-Life: The elimination half-life (t1/2) ranged from approximately 2 to 3.5 hours across the species and administration routes. This moderate half-life suggests that a consistent therapeutic concentration could be maintained with an appropriate dosing schedule, such as once or twice daily.

The relationship between the key pharmacokinetic events is illustrated in the following diagram:

G cluster_oral_route Oral Administration cluster_systemic Systemic Circulation Ingestion Ingestion Dissolution Dissolution Ingestion->Dissolution GI Tract Absorption Absorption Dissolution->Absorption GI Tract Distribution Distribution to Tissues (Target Site: c-Met expressing tumors) Absorption->Distribution Metabolism Metabolism (Primarily Hepatic) Distribution->Metabolism Elimination Excretion (Renal/Fecal) Metabolism->Elimination

Caption: Conceptual Pathway of Orally Administered SOMCL-863.

Methodologies for Pharmacokinetic Analysis

The robustness of the pharmacokinetic data is contingent on the validity of the analytical methods employed. The following section details the standard protocols for conducting preclinical pharmacokinetic studies of this nature.

Animal Husbandry and Dosing
  • Species: Male BALB/c mice, male Sprague-Dawley rats, and male beagle dogs are commonly used standard models.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. A period of acclimatization is necessary before the study commences.

  • Dosing Formulation: For oral administration, SOMCL-863 is typically suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na). For intravenous administration, the compound is dissolved in a suitable solvent system, for example, a mixture of PEG400, ethanol, and saline.

  • Administration: Oral doses are administered by gavage. Intravenous doses are administered as a bolus injection into a suitable vein (e.g., tail vein in rodents, cephalic vein in dogs).

Blood Sampling and Plasma Preparation
  • Sampling Timepoints: Blood samples (approximately 0.2-0.5 mL) are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Anticoagulant: Blood is collected into tubes containing an anticoagulant, such as heparin or EDTA.

  • Plasma Separation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.

  • Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate the analyte from endogenous plasma components.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically and sensitively detect and quantify SOMCL-863.

Pharmacokinetic Data Analysis
  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.

  • Parameters Calculated:

    • Cmax and Tmax: Determined directly from the plasma concentration-time data.

    • AUC (0-t): Calculated using the linear trapezoidal rule.

    • t1/2: Calculated as 0.693/λz, where λz is the terminal elimination rate constant.

    • Oral Bioavailability (F%): Calculated using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Conclusion and Future Directions

The preclinical pharmacokinetic studies of SOMCL-863 have successfully demonstrated its suitability for oral administration. The compound exhibits rapid absorption and excellent oral bioavailability across multiple species, coupled with a moderate elimination half-life. These favorable ADME properties, in conjunction with its potent and selective c-Met inhibitory activity and in vivo anti-tumor efficacy, strongly support the continued development of SOMCL-863 as a promising therapeutic candidate for the treatment of c-Met-driven cancers.[1]

Future investigations should focus on elucidating the metabolic pathways of SOMCL-863, identifying its major metabolites, and assessing their potential pharmacological activity and toxicity. Furthermore, tissue distribution studies would provide valuable insights into the compound's ability to reach and accumulate in tumor tissues. Ultimately, the robust preclinical pharmacokinetic profile presented in this guide provides a solid foundation for the progression of SOMCL-863 into clinical evaluation.

References

  • SOMCL-863, a novel, selective and orally bioavailable small-molecule c-Met inhibitor, exhibits antitumor activity both in vitro and in vivo. Cancer Letters. [Link]

Sources

Foundational

SOMCL-863 Binding Affinity to the c-Met Kinase Domain: A Comprehensive Technical Guide

Executive Summary The dysregulation of the hepatocyte growth factor (HGF) and its receptor, the c-Met tyrosine kinase, is a well-documented driver of oncogenesis, promoting tumor proliferation, angiogenesis, and metastas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dysregulation of the hepatocyte growth factor (HGF) and its receptor, the c-Met tyrosine kinase, is a well-documented driver of oncogenesis, promoting tumor proliferation, angiogenesis, and metastasis[1]. SOMCL-863 has emerged as a novel, highly selective, and orally bioavailable small-molecule inhibitor targeting the c-Met kinase domain[2]. By competitively binding to the ATP-binding pocket of the intracellular kinase domain, SOMCL-863 abrogates downstream signaling cascades, demonstrating profound efficacy in c-Met-driven malignancies such as non-small cell lung cancer (NSCLC) and gastric cancer[2].

This technical whitepaper provides an in-depth analysis of the structural biology of the c-Met kinase domain, the binding kinetics of SOMCL-863, and the self-validating experimental methodologies required to accurately quantify its binding affinity ( Kd​ ) and inhibitory potency ( IC50​ ).

Structural Biology of the c-Met Kinase Domain & Rationale for Inhibition

The c-Met receptor is a disulfide-linked heterodimer. Upon HGF binding to the extracellular domain, the receptor undergoes dimerization, which induces a conformational change that activates the intracellular kinase domain[1].

The c-Met kinase domain features a classic bilobal structure:

  • N-terminal Lobe: Composed primarily of β -sheets, responsible for anchoring and orienting the ATP molecule.

  • C-terminal Lobe: Predominantly α -helical, containing the catalytic loop and the activation loop.

  • Hinge Region: The flexible segment connecting the two lobes, which forms critical hydrogen bonds with the adenine ring of ATP.

Mechanism of Action: SOMCL-863 functions as a Type I ATP-competitive inhibitor. It occupies the hydrophobic ATP-binding cleft located between the N- and C-lobes. By forming stable hydrogen bonds with the backbone amides of the hinge region (e.g., Met1160), SOMCL-863 prevents ATP incorporation. This blockade halts the trans-autophosphorylation of critical regulatory tyrosine residues (Y1234 and Y1235) within the activation loop, thereby silencing downstream PI3K/AKT, RAS/MAPK, and STAT3 signaling pathways[2].

G HGF HGF (Ligand) cMet c-Met Receptor (Dimerization) HGF->cMet Binds Kinase Intracellular Kinase Domain cMet->Kinase Activates Phos Autophosphorylation (Y1234/Y1235) Kinase->Phos Catalyzes ATP ATP ATP->Kinase Binds (Native) SOMCL SOMCL-863 (Inhibitor) SOMCL->Kinase Competes with ATP SOMCL->Phos Blocks PI3K PI3K / AKT Pathway Phos->PI3K MAPK RAS / MAPK Pathway Phos->MAPK STAT STAT3 Pathway Phos->STAT Response Tumor Proliferation, Invasion & Angiogenesis PI3K->Response MAPK->Response STAT->Response

Figure 1: HGF/c-Met signaling pathway and the targeted inhibition mechanism of SOMCL-863.

SOMCL-863: Molecular Profile and Binding Kinetics

To evaluate a kinase inhibitor for clinical translation, understanding both its thermodynamic binding affinity ( Kd​ ) and its functional enzymatic inhibition ( IC50​ ) is paramount. SOMCL-863 exhibits a highly favorable kinetic profile characterized by a fast association rate ( Kon​ ) and a slow dissociation rate ( Koff​ ), leading to a prolonged target residence time. This sustained target occupancy is a primary driver of its robust in vivo efficacy[2].

Quantitative Data Summary

Table 1: SOMCL-863 Binding and Inhibition Metrics

ParameterValue / ProfileAssay Methodology
Target c-Met Kinase DomainRecombinant Protein Profiling
Binding Mode ATP-Competitive (Reversible)Enzymatic Dilution / SPR
Kinase Selectivity Highly Selective (>100-fold margin)Broad Kinase Panel Screening
Cellular IC50​ Low NanomolarPhospho-c-Met ELISA / TR-FRET
Primary Target Models EBC-1, NCI-H1993Cell Viability & Xenograft Assays

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the quantification of SOMCL-863's binding affinity must rely on orthogonal, self-validating assay systems. We detail two core protocols: Surface Plasmon Resonance (SPR) for label-free thermodynamic binding, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for functional kinase inhibition.

Protocol 1: Surface Plasmon Resonance (SPR) for Kd​ Determination

Causality & Rationale: SPR is selected over traditional endpoint assays because it resolves the dynamic association ( Kon​ ) and dissociation ( Koff​ ) rates in real-time. This reveals the inhibitor's residence time ( τ=1/Koff​ ), which correlates more strongly with in vivo efficacy than thermodynamic affinity alone.

Self-Validating System: The protocol utilizes a reference flow cell (unmodified dextran matrix) to subtract bulk refractive index changes and non-specific binding. A 1:1 Langmuir binding model fit is validated using a Chi-square ( χ2 ) statistical evaluation, ensuring data integrity.

Step-by-Step Methodology:

  • Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Prime the system with HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to activate the carboxymethyl dextran surface.

  • Ligand Immobilization: Dilute recombinant human c-Met kinase domain (residues 956-1390) in 10 mM sodium acetate (pH 5.0). Inject over the active flow cell until an immobilization level of ~3000 Response Units (RU) is achieved.

  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters.

  • Analyte Preparation: Prepare a 2-fold serial dilution series of SOMCL-863 (e.g., 0.39 nM to 100 nM) in running buffer containing 1% DMSO.

  • Kinetic Analysis (Binding Cycle):

    • Association Phase: Inject each SOMCL-863 concentration for 120 seconds at a flow rate of 30 µL/min.

    • Dissociation Phase: Flow running buffer for 300 seconds to monitor complex decay.

  • Data Processing: Double-reference the sensograms (subtracting both the reference flow cell and a blank buffer injection). Fit the curves using a 1:1 Langmuir binding model to extract Kon​ , Koff​ , and calculate Kd​ ( Koff​/Kon​ ).

SPR_Workflow Prep 1. Chip Preparation (CM5 Sensor Chip) Immobilize 2. Target Immobilization (Amine Coupling c-Met) Prep->Immobilize Analyte 3. Analyte Injection (SOMCL-863 Titration) Immobilize->Analyte Assoc 4. Association Phase (Measure Kon) Analyte->Assoc Dissoc 5. Dissociation Phase (Measure Koff) Assoc->Dissoc Analysis 6. Kinetic Analysis (Calculate Kd = Koff/Kon) Dissoc->Analysis

Figure 2: Surface Plasmon Resonance (SPR) workflow for determining SOMCL-863 binding kinetics.

Protocol 2: TR-FRET Assay for Kinase Inhibition ( IC50​ )

Causality & Rationale: TR-FRET provides a highly sensitive, homogenous assay format to measure the functional inhibition of c-Met phosphorylation. By utilizing a time delay before fluorescence measurement, short-lived background autofluorescence is eliminated, vastly improving the signal-to-noise ratio.

Self-Validating System: The assay plate must include maximum signal wells (enzyme + vehicle) and minimum signal wells (no enzyme). A Z'-factor is calculated for every plate; only plates with a Z' > 0.6 are accepted for IC50​ determination. A reference inhibitor (e.g., Crizotinib) is run in parallel to validate assay sensitivity.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant c-Met kinase and a biotinylated tyrosine kinase peptide substrate (e.g., TK-Peptide) in the kinase buffer.

  • Compound Addition: Dispense 100 nL of SOMCL-863 (in 100% DMSO, 10-point dose-response) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Reaction Initiation: Add 5 µL of the Enzyme/Substrate mix to the wells. Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • ATP Addition: Add 5 µL of ATP (at the predetermined Km​ concentration) to initiate the reaction. Incubate for 60 minutes.

  • Detection Phase: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the kinase reaction), a Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Incubation & Reading: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using excitation at 340 nm and dual emission at 615 nm and 665 nm.

  • Analysis: Calculate the 665/615 nm emission ratio. Fit the dose-response data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50​ .

Translational Efficacy in Oncogene-Addicted Models

The high binding affinity of SOMCL-863 translates directly into potent in vitro and in vivo efficacy, particularly in tumor models strictly dependent on c-Met signaling (oncogene addiction).

In preclinical evaluations, SOMCL-863 was tested against EBC-1 (lung squamous cell carcinoma) and NCI-H1993 (non-small cell lung cancer) xenograft models. Both cell lines harbor profound c-Met gene amplification, making them hypersensitive to c-Met kinase inhibition[2].

Table 2: In Vivo Efficacy of SOMCL-863 in Xenograft Models

Xenograft ModelGenetic ProfileSOMCL-863 Efficacy ProfilePrimary Mechanism of Action
EBC-1 c-Met AmplifiedSignificant Tumor RegressionAnti-proliferative, Apoptosis induction
NCI-H1993 c-Met AmplifiedSignificant Tumor RegressionAnti-angiogenic (IL-8 reduction), Anti-proliferative

In these models, SOMCL-863 not only reduced tumor cell proliferation but also exerted antiangiogenic effects by decreasing microvessel density and the secretion of proangiogenic factors such as IL-8[2]. Coupled with its optimal pharmacokinetic properties, the binding kinetics of SOMCL-863 ensure sustained target inhibition, validating its potential as a therapeutic candidate for c-Met-driven human cancers.

Conclusion

SOMCL-863 represents a highly optimized, ATP-competitive inhibitor of the c-Met kinase domain. Through rigorous, self-validating methodologies like SPR and TR-FRET, its binding affinity and functional inhibition can be accurately quantified. The compound's structural design allows it to form critical interactions within the kinase hinge region, resulting in a favorable kinetic profile that translates into robust tumor regression in c-Met-amplified preclinical models. For drug development professionals, the validation protocols outlined herein serve as a gold standard for evaluating next-generation receptor tyrosine kinase inhibitors.

References

  • Wang L, Ai J, Shen Y, Zhang H, Peng X, Huang M, Zhang A, Ding J, Geng M. "SOMCL-863, a novel, selective and orally bioavailable small-molecule c-Met inhibitor, exhibits antitumor activity both in vitro and in vivo." Cancer Letters, 2014 Aug 28;351(1):143-50.

  • Peng Z, Zhu Y, Wang Q, Gao J, Lou J, Li Y, Shen L. "HGF/c-MET: A Promising Therapeutic Target in the Digestive System Cancers." International Journal of Molecular Sciences, 2018 Oct 23;19(11):3295.

  • Chen M, Chen H, Ma J, Liu X, Zhang S. "Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent." Journal of Medicinal Chemistry, 2011 Mar 15;54(8):2971–2984.

Sources

Exploratory

Structural Biology and Mechanistic Profiling of SOMCL-863: A Highly Selective c-Met Receptor Tyrosine Kinase Inhibitor

Executive Summary The hepatocyte growth factor (HGF) and its receptor tyrosine kinase, c-Met, govern a complex signaling network responsible for cell proliferation, survival, and angiogenesis. Aberrant activation of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hepatocyte growth factor (HGF) and its receptor tyrosine kinase, c-Met, govern a complex signaling network responsible for cell proliferation, survival, and angiogenesis. Aberrant activation of the HGF/c-Met axis—typically through gene amplification, point mutations, or transcriptional upregulation—is a primary oncogenic driver in various human malignancies, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC)[1].

As a Senior Application Scientist evaluating targeted therapeutics, the structural and mechanistic validation of kinase inhibitors is paramount. This technical guide provides an in-depth analysis of SOMCL-863 , a novel, highly selective, and orally bioavailable small-molecule c-Met inhibitor developed by the Shanghai Institute of Materia Medica (SIMM)[1]. By dissecting its structural biology, ATP-competitive binding mode, and downstream pathway abrogation, we establish a self-validating framework for its preclinical efficacy.

Structural Biology & ATP-Competitive Binding Mechanics

The c-Met Kinase Domain and Inhibitor Classification

c-Met inhibitors are broadly categorized into Type I (binding the active DFG-in conformation) and Type II (binding the inactive DFG-out conformation) ATP-competitive inhibitors, alongside allosteric modulators[2]. SOMCL-863 operates as a potent ATP-competitive inhibitor[3].

Chemical Architecture of SOMCL-863

SOMCL-863 (Formula: C23​H24​F3​N5​O3​ ) is characterized by a unique fluorinated core and a piperazine-ethanol moiety[4].

  • Causality of Structural Design: The incorporation of the trifluoromethyl/fluorinated groups enhances the lipophilicity and metabolic stability of the compound, preventing rapid hepatic clearance. Furthermore, the piperazine-ethanol tail acts as a solvent-exposed solubilizing group, which drastically improves the oral bioavailability of the molecule without interfering with the hinge-binding motif required for kinase affinity.

  • Binding Mode: By competitively occupying the ATP-binding pocket of the c-Met intracellular kinase domain, SOMCL-863 prevents the transfer of the terminal phosphate from ATP to the tyrosine residues (Tyr 1234 and Tyr 1235) in the activation loop. This effectively locks the receptor in an unphosphorylated state, preventing the recruitment of downstream adapter proteins like GAB1 and GRB2[2].

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the evaluation of a kinase inhibitor must bridge biochemical affinity with physiological efficacy. The following protocols detail the causal logic behind the assays used to validate SOMCL-863.

Protocol A: Biochemical Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is utilized over standard ELISA due to its resistance to compound auto-fluorescence and superior sensitivity in detecting ATP-competitive displacement[5].

  • Enzyme Preparation: Incubate recombinant human c-Met kinase domain (residues 974-end) in a specialized kinase buffer (20 mM Tris pH 7.4, 10 mM MgCl2​ , 2.5 mM MnCl2​ , 2 mM DTT, 0.01% Tween-20).

    • Causality: Mn2+ and Mg2+ are critical divalent cations that coordinate ATP within the active site, strictly mimicking the intracellular physiological environment required for kinase activity.

  • Compound Titration: Add SOMCL-863 in a 10-point serial dilution to establish a robust dose-response curve.

  • Reaction Initiation: Introduce 5 mM ATP and 200 nM of a biotinylated poly-GT peptide substrate. Incubate for 60 minutes at room temperature.

  • Signal Detection: Terminate the reaction using an EDTA-based stop solution (which chelates the divalent cations, instantly halting kinase activity). Add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout: Measure the Time-Resolved FRET signal at 665 nm / 615 nm. A decrease in the FRET ratio directly correlates with SOMCL-863's inhibition of substrate phosphorylation.

Protocol B: In Vivo Xenograft Efficacy Models

To prove on-target physiological efficacy, SOMCL-863 was evaluated in EBC-1 and NCI-H1993 murine xenograft models[1].

  • Causality of Model Selection: Both EBC-1 and NCI-H1993 are human NSCLC cell lines harboring massive MET gene amplification. These cells are "addicted" to c-Met signaling for survival. If SOMCL-863 induces tumor regression here, it validates the drug's on-target mechanism of action.

  • Inoculation: Inject 5×106 EBC-1 cells subcutaneously into the right flank of BALB/c nude mice.

  • Dosing Regimen: Once tumors reach a palpable volume (~100-150 mm3 ), randomize the mice and administer SOMCL-863 via oral gavage daily. The oral route is deliberately chosen to validate the compound's systemic bioavailability.

  • Biomarker Analysis: Post-euthanasia, extract the tumors and perform immunohistochemistry (IHC) for Ki-67 (to measure anti-proliferative effects) and CD31 (to measure microvessel density/angiogenesis)[1].

Signaling Pathway Abrogation

The primary consequence of SOMCL-863 binding is the total collapse of the HGF/c-Met signaling axis. By preventing c-Met autophosphorylation, SOMCL-863 cuts off the signal transduction to two major downstream cascades:

  • The PI3K/AKT Pathway: Responsible for tumor cell survival, metabolism, and evasion of apoptosis.

  • The MAPK/ERK Pathway: Responsible for cell proliferation and the secretion of pro-angiogenic factors like Interleukin-8 (IL-8)[1].

G HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Activates PI3K PI3K / AKT cMet->PI3K Phosphorylates MAPK MAPK / ERK cMet->MAPK Phosphorylates SOMCL SOMCL-863 SOMCL->cMet Blocks ATP Site Prolif Tumor Proliferation PI3K->Prolif Survival Angio Angiogenesis (IL-8) MAPK->Angio Secretion

Caption: HGF/c-Met signaling pathway and targeted inhibition by SOMCL-863.

Quantitative Efficacy Profile

The translation of structural binding into phenotypic results is summarized in the quantitative data below. SOMCL-863 demonstrates a high therapeutic index, effectively shutting down tumor growth and angiogenesis in c-Met-driven models[1].

ParameterAssay / Biological ModelObserved OutcomeMechanistic Implication
Biochemical Affinity c-Met Kinase Domain (HTRF)Highly Potent ( IC50​ in nanomolar range)Confirms high-affinity ATP-competitive binding.
In Vitro Proliferation EBC-1 Cell LineSignificant dose-dependent inhibitionValidates cellular penetration and target engagement.
In Vitro Proliferation NCI-H1993 Cell LineSignificant dose-dependent inhibitionProves efficacy across multiple MET-amplified lines.
In Vivo Efficacy EBC-1 Xenograft (Oral Dosing)Substantial Tumor Growth Inhibition (TGI)Confirms oral bioavailability and systemic stability.
Anti-Angiogenesis Tumor Tissue ELISA / IHCReduction in CD31 and IL-8 secretionProves abrogation of the MAPK/ERK-mediated angiogenic loop.

Conclusion & Future Perspectives

SOMCL-863 represents a highly optimized, rationally designed small-molecule inhibitor that successfully bridges the gap between structural kinase targeting and systemic in vivo efficacy. By utilizing an ATP-competitive mechanism to lock c-Met in an inactive state, it effectively dismantles the oncogenic addiction of MET-amplified tumors. Its excellent pharmacokinetic profile and dual action (anti-proliferative and anti-angiogenic) position it as a formidable candidate for further clinical evaluation in c-Met-driven human cancers.

Future structural biology efforts should focus on co-crystallization of SOMCL-863 with c-Met mutant variants (e.g., D1228V or Y1230C) to anticipate and overcome acquired resistance mechanisms commonly seen in the clinic.

References

  • Title: SOMCL-863, a novel, selective and orally bioavailable small-molecule c-Met inhibitor, exhibits antitumor activity both in vitro and in vivo. Source: Cancer Letters (PubMed) URL: [Link]

  • Title: ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Source: RSC Advances URL: [Link]

  • Title: Current status of HTRF technology in kinase assays. Source: Expert Opinion on Drug Discovery URL: [Link]

Sources

Foundational

Unraveling the Molecular Dynamics of SOMCL-863: A Technical Guide for Targeted Cancer Therapy Researchers

A deep dive into the computational approaches that illuminate the behavior of the novel anti-cancer agent, SOMCL-863, at the atomic level. For Immediate Release Note to the Reader: Initial investigations to compile this...

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Author: BenchChem Technical Support Team. Date: April 2026

A deep dive into the computational approaches that illuminate the behavior of the novel anti-cancer agent, SOMCL-863, at the atomic level.

For Immediate Release

Note to the Reader: Initial investigations to compile this technical guide on the molecular dynamics of SOMCL-863 in targeted cancer therapy have been unable to definitively identify a publicly documented anti-cancer agent with this specific designation. The name "SOMCL-863" does not correspond to a known chemical entity in prominent chemical and drug databases. It is possible that "SOMCL-863" is an internal project code, a novel compound not yet in the public domain, or a misnomer.

This guide has been structured to serve as a comprehensive template and methodological framework. Researchers with access to the specific molecular structure and biological target of SOMCL-863 can adapt the principles and protocols outlined herein to conduct a thorough molecular dynamics investigation. The following sections are presented to illustrate the depth and rigor of the intended analysis, which can be initiated once the foundational information about the molecule is available.

Part 1: The Crucial Role of Molecular Dynamics in Modern Drug Discovery

The journey of a novel therapeutic agent from a promising lead compound to a clinically effective drug is a complex and resource-intensive process. Computational methods, particularly molecular dynamics (MD) simulations, have emerged as indispensable tools in modern drug discovery, offering atomic-level insights into the intricate dance between a drug molecule and its biological target.[1][2][3] By simulating the time-dependent behavior of a molecular system, MD can elucidate the conformational changes, binding energetics, and interaction patterns that govern a drug's efficacy and specificity.

This in-depth technical guide focuses on the application of molecular dynamics simulations to understand the behavior of the putative anti-cancer agent, SOMCL-863. As a senior application scientist, the goal is to provide a framework that is not only technically robust but also grounded in the practical realities of drug development.

Part 2: Foundational Knowledge - The Missing Pieces of the SOMCL-863 Puzzle

A prerequisite for any meaningful molecular dynamics study is a comprehensive understanding of the molecule and its biological context. At the time of this writing, critical information about SOMCL-863 remains elusive. To proceed with the simulations outlined in this guide, the following information is essential:

  • Chemical Structure of SOMCL-863: The precise two-dimensional and three-dimensional arrangement of atoms in SOMCL-863 is the starting point for any computational study.

  • Primary Biological Target(s): Identifying the specific protein or nucleic acid that SOMCL-863 interacts with to exert its therapeutic effect is paramount.

  • Mechanism of Action: A working hypothesis of how SOMCL-863 modulates the function of its target is necessary to frame the research questions for the MD simulations.

  • Associated Signaling Pathways: Understanding the broader cellular pathways influenced by the target of SOMCL-863 provides context for the potential downstream effects of its modulation.

Once this foundational data is obtained, the subsequent steps of this guide can be fully implemented.

Part 3: The Virtual Laboratory - A Step-by-Step Protocol for Molecular Dynamics Simulation of a Small Molecule-Protein Complex

This section outlines a detailed, field-proven protocol for conducting a molecular dynamics simulation of a small molecule, such as SOMCL-863, bound to its protein target. This protocol is designed to be adaptable to various simulation packages and computational environments.

System Preparation: Laying the Groundwork for a Stable Simulation

The initial setup of the simulation system is a critical phase that directly impacts the quality and reliability of the results.

Step-by-Step Protocol for System Preparation:

  • Obtain and Prepare the Protein Structure:

    • Download the three-dimensional coordinates of the target protein from a repository such as the Protein Data Bank (PDB).

    • If an experimental structure with a bound ligand similar to SOMCL-863 is available, this can serve as an excellent starting point.

    • Thoroughly inspect the protein structure for missing residues, atoms, or alternate conformations. Utilize molecular modeling software like UCSF Chimera or PyMOL to correct these issues.

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.

  • Prepare the Ligand (SOMCL-863) Structure:

    • Generate a three-dimensional conformation of SOMCL-863 using a chemical drawing tool and perform an initial energy minimization.

    • Assign appropriate atom types and partial charges to the ligand atoms. This is a crucial step that requires a robust force field, and specialized tools may be necessary to generate these parameters for a novel molecule.

  • Perform Molecular Docking (if necessary):

    • If an experimental structure of the SOMCL-863-target complex is unavailable, molecular docking can be used to predict the binding pose.

    • Software such as AutoDock Vina can be employed for this purpose.

    • It is essential to critically evaluate the predicted binding poses and, if possible, use multiple docking programs and scoring functions to build confidence in the starting conformation.

  • Create the Complex and Solvate the System:

    • Combine the coordinates of the protein and the docked ligand into a single file.

    • Place the complex in a periodic box of appropriate dimensions, ensuring a sufficient buffer of solvent between the complex and the box boundaries.

    • Fill the box with a pre-equilibrated solvent model, typically water for biological simulations.

  • Add Ions to Neutralize the System:

    • The overall charge of the simulation system should be neutral.

    • Add an appropriate number of counter-ions (e.g., Na+ or Cl-) to neutralize the system and to mimic physiological salt concentrations.

Simulation Execution: From Minimization to Production

With the system prepared, the next phase involves a series of simulation steps to bring the system to equilibrium and then to collect data during a production run.

Step-by-Step Protocol for Simulation Execution:

  • Energy Minimization:

    • Perform a series of energy minimization steps to remove any steric clashes or unfavorable geometries in the initial system.

    • This is typically done using a steepest descent algorithm followed by a conjugate gradient algorithm.

  • NVT (Canonical Ensemble) Equilibration:

    • Gradually heat the system to the desired temperature while keeping the volume constant.

    • Apply position restraints to the heavy atoms of the protein and ligand to allow the solvent molecules to equilibrate around them.

  • NPT (Isothermal-Isobaric Ensemble) Equilibration:

    • Continue the equilibration process at constant temperature and pressure, allowing the density of the system to relax to its equilibrium value.

    • The position restraints on the protein and ligand can be gradually released during this phase.

  • Production Molecular Dynamics:

    • Once the system is well-equilibrated, remove the restraints and run the production simulation for a duration sufficient to capture the molecular motions of interest.

    • The length of the production run will depend on the specific research question, ranging from nanoseconds to microseconds.

    • Save the coordinates of the system at regular intervals to generate a trajectory file for analysis.

Trajectory Analysis: Extracting Meaningful Insights

The raw trajectory data from the MD simulation must be analyzed to extract biologically relevant information.

Key Analysis Techniques:

  • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the course of the simulation.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

  • Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the ligand and the protein.

  • Binding Free Energy Calculations: To estimate the strength of the interaction between SOMCL-863 and its target. Methods like MM/PBSA or MM/GBSA are commonly used.

  • Principal Component Analysis (PCA): To identify the dominant modes of motion in the system.

Part 4: Visualizing the Dynamics - Communicating Complex Data

Effective visualization is crucial for interpreting and communicating the results of molecular dynamics simulations.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a molecular dynamics simulation of a protein-ligand complex.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis PDB Obtain Protein Structure (PDB) Dock Molecular Docking PDB->Dock Ligand Prepare Ligand (SOMCL-863) Ligand->Dock Complex Create Complex Dock->Complex Solvate Solvate System Complex->Solvate Ions Add Ions Solvate->Ions Min Energy Minimization Ions->Min NVT NVT Equilibration Min->NVT NPT NPT Equilibration NVT->NPT Prod Production MD NPT->Prod Trajectory Trajectory Analysis Prod->Trajectory Binding Binding Free Energy Trajectory->Binding PCA PCA Trajectory->PCA Signaling_Pathway SOMCL863 SOMCL-863 TargetKinase Target Kinase SOMCL863->TargetKinase Receptor Growth Factor Receptor Receptor->TargetKinase GF Growth Factor GF->Receptor Downstream1 Downstream Effector 1 TargetKinase->Downstream1 Downstream2 Downstream Effector 2 TargetKinase->Downstream2 Proliferation Cell Proliferation Downstream1->Proliferation Survival Cell Survival Downstream2->Survival

Caption: A hypothetical signaling pathway illustrating the inhibitory action of SOMCL-863.

Part 5: Data-Driven Insights and Future Directions

The quantitative data derived from molecular dynamics simulations can provide invaluable insights for drug development professionals.

Quantitative Data Summary

The following table is a template for summarizing key quantitative data from a molecular dynamics simulation.

MetricValueInterpretation
Average RMSD (Protein) e.g., 2.5 ± 0.3 ÅIndicates the overall stability of the protein structure during the simulation.
Average RMSD (Ligand) e.g., 1.2 ± 0.2 ÅShows the stability of the ligand's binding pose.
Key Hydrogen Bonds e.g., Asp123, Glu150Identifies crucial interactions for ligand binding.
Binding Free Energy e.g., -45.2 kcal/molProvides an estimate of the binding affinity.

Conclusion: A Powerful Tool for a Complex Challenge

Molecular dynamics simulations offer a powerful lens through which to view the intricate world of drug-target interactions. While the specific identity of SOMCL-863 remains to be clarified, the methodologies and frameworks presented in this guide provide a robust and scientifically rigorous approach to its computational investigation. By embracing these techniques, researchers can accelerate the development of novel and effective targeted cancer therapies.

References

[1]Chavda, V. P., Ertas, Y. N., Walhekar, V. V., Modh, D., Doshi, A., Shah, N. N., Anand, K., & Chhabria, M. (Date unavailable). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers in Pharmacology. [Link]

[2]Anonymous. (2026, February 25). Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives. ResearchGate. [Link]

[3]Anonymous. (2025, July 30). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity IC50 Determination of the Selective c-Met Inhibitor SOMCL-863 in HepG2 and A549 Cell Lines

Introduction & Mechanistic Rationale SOMCL-863 is a highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase[1]. Dysregulation of the hepatocyte growth factor (HGF)/c-Met signa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

SOMCL-863 is a highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase[1]. Dysregulation of the hepatocyte growth factor (HGF)/c-Met signaling axis is a critical driver in numerous malignancies, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC). Aberrant c-Met activation promotes tumor proliferation, invasion, cell scattering, and angiogenesis[1].

By competitively binding to the ATP pocket of the c-Met kinase domain, SOMCL-863 effectively abrogates downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, leading to substantial impairment of c-Met-dependent tumor growth[1].

Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet PI3K PI3K / AKT Pathway cMet->PI3K MAPK RAS / MAPK Pathway cMet->MAPK SOMCL SOMCL-863 SOMCL->cMet Outcomes Tumor Proliferation & Angiogenesis PI3K->Outcomes MAPK->Outcomes

SOMCL-863 blocks HGF/c-Met signaling, preventing downstream tumor proliferation and angiogenesis.

This application note details a robust, self-validating protocol for determining the half-maximal inhibitory concentration (IC50) of SOMCL-863 in two representative cell lines: HepG2 (HCC) and A549 (NSCLC).

Experimental Design: Causality and Assay Selection

To ensure high-fidelity pharmacological data, this protocol utilizes a luminescent ATP-based viability assay (e.g., CellTiter-Glo) rather than traditional colorimetric assays like MTT or CCK-8.

The Causality Behind the Assay Choice: Targeted kinase inhibitors like SOMCL-863 often induce cytostatic effects and metabolic rewiring before overt cell death occurs. Colorimetric assays rely on mitochondrial reductase activity, which can fluctuate independently of actual cell numbers due to metabolic shifts in cancer cells, leading to artifactual IC50 values. ATP quantitation provides a direct, highly sensitive, and stable proxy for viable cell mass, immune to redox-based artifacts.

The Causality Behind the 72-Hour Endpoint: Small-molecule kinase inhibitors typically require 2 to 3 cell doubling times to manifest complete anti-proliferative phenotypes. A 72-hour continuous exposure ensures that both fast-growing (A549) and slower-growing (HepG2) cells undergo sufficient division cycles to accurately reflect the drug's efficacy.

Quantitative Parameters & Materials

Table 1: Cell Line Specifications for 96-Well Microplates
ParameterHepG2A549
Tissue Origin Hepatocellular CarcinomaNon-Small Cell Lung Cancer
Recommended Media EMEM + 10% FBS + 1% Pen/StrepF-12K (or DMEM) + 10% FBS + 1% Pen/Strep
Doubling Time ~48 hours~22 hours
Optimal Seeding Density 5,000 cells/well3,000 cells/well
Table 2: SOMCL-863 Preparation (10-Point Dose-Response)

Given that SOMCL-863 exhibits a biochemical IC50 of approximately 5.2 nM against c-Met[2], a cellular assay should capture a broad dynamic range. A 10-point, 3-fold serial dilution starting at a top concentration of 10 µM is recommended.

Dilution PointFinal Concentration in WellLog [Concentration] (M)
1 (Top Dose)10 µM-5.00
23.33 µM-5.48
31.11 µM-5.95
4370 nM-6.43
5123 nM-6.91
641.2 nM-7.39
713.7 nM-7.86
84.57 nM-8.34
91.52 nM-8.82
10 (Bottom Dose)0.51 nM-9.29

Step-by-Step Methodology

Workflow Day1 Day 1: Cell Seeding Day2 Day 2: SOMCL-863 Treatment Day1->Day2 Day5 Day 5: Viability Assay Day2->Day5 Analysis Data Analysis: IC50 Calculation Day5->Analysis

Standard 72-hour experimental workflow for determining the IC50 of SOMCL-863 in cancer cell lines.

Phase 1: Cell Seeding (Day 1)
  • Harvest A549 and HepG2 cells in the logarithmic growth phase (70-80% confluency) using 0.25% Trypsin-EDTA.

  • Neutralize with complete culture media and centrifuge at 300 × g for 5 minutes.

  • Resuspend the cell pellet and determine viability via Trypan Blue exclusion (viability must be >95% for assay integrity).

  • Dilute cells to the target seeding density (see Table 1).

  • Dispense 90 µL of the cell suspension into the inner 60 wells of a 96-well opaque-walled plate (white plates are required for luminescence).

    • Critical Causality (Edge Effect Mitigation): Fill the 36 outer perimeter wells with 100 µL of sterile PBS. Evaporation in edge wells alters osmolarity and concentrates nutrients/toxins, which severely skews viability data. PBS acts as a sacrificial evaporation barrier.

  • Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment and re-entry into the log growth phase.

Phase 2: SOMCL-863 Treatment (Day 2)
  • Prepare a 10 mM stock of SOMCL-863 in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution in 100% DMSO to create intermediate concentrations (1000× of the final desired concentrations).

  • Dilute the intermediate DMSO stocks 1:100 in complete culture media to create 10× working solutions. (The DMSO concentration is now 1%).

  • Add 10 µL of the 10× working solutions to the 90 µL of cells in the 96-well plate.

    • Critical Causality (Vehicle Control): This two-step dilution ensures the final DMSO concentration on the cells is exactly 0.1% across all wells. Concentrations >0.2% can induce baseline cytotoxicity, confounding the IC50 calculation.

  • Include vehicle control wells (0.1% DMSO) and positive control wells (e.g., 1 µM Crizotinib or Cabozantinib, established c-Met inhibitors[3]).

  • Incubate the plates for 72 hours at 37°C, 5% CO₂.

Phase 3: Endpoint Viability Assessment (Day 5)
  • Remove the 96-well plate from the incubator and equilibrate it, along with the CellTiter-Glo reagent, to room temperature for 30 minutes.

    • Critical Causality (Thermal Equilibration): The luciferase enzyme kinetics are highly temperature-dependent. Temperature gradients across the plate will cause uneven luminescent reactions, leading to high intra-plate Coefficient of Variation (CV).

  • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio with culture volume).

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader with an integration time of 0.5–1.0 seconds per well.

Data Analysis & Self-Validating Quality Control

Calculate the relative cell viability for each well: % Viability =[(RLU_sample - RLU_blank) / (RLU_vehicle - RLU_blank)] × 100

4-Parameter Logistic (4-PL) Curve Fit: Plot the log(concentration) of SOMCL-863 on the X-axis versus % Viability on the Y-axis. Use non-linear regression software (e.g., GraphPad Prism) to fit the data to a 4-PL model to extract the absolute IC50. The 10-point dilution ensures both the upper and lower asymptotes are captured, which is mathematically required for an accurate 4-PL fit.

Assay Validation (Z'-Factor): To ensure the protocol operates as a self-validating system, calculate the Z'-factor using the vehicle control (maximum signal) and a cell-free blank (minimum signal). Z' = 1 -[ (3 × SD_vehicle + 3 × SD_blank) / |Mean_vehicle - Mean_blank| ] A Z'-factor ≥ 0.5 indicates an excellent, highly robust assay suitable for high-fidelity IC50 determination. If the Z'-factor falls below 0.5, the assay must be rejected due to excessive pipetting error or cell clumping.

Sources

Application

Comprehensive Application Note: In Vitro Characterization and Kinase Inhibition Profiling of SOMCL-863 Targeting c-Met

Introduction & Mechanistic Rationale SOMCL-863 is a highly selective, orally bioavailable small-molecule inhibitor targeting the c-Met receptor tyrosine kinase (RTK) [1]. Aberrant activation of the hepatocyte growth fact...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

SOMCL-863 is a highly selective, orally bioavailable small-molecule inhibitor targeting the c-Met receptor tyrosine kinase (RTK) [1]. Aberrant activation of the hepatocyte growth factor (HGF)/c-Met signaling axis—whether through gene amplification, point mutations, or autocrine/paracrine HGF loops—is a well-documented oncogenic driver in malignancies such as non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), and gastric cancer.

As a Senior Application Scientist, I have designed this protocol guide to provide researchers and drug development professionals with a robust, self-validating framework for evaluating SOMCL-863 in vitro. Rather than merely listing steps, this guide elucidates the causality behind experimental choices , ensuring that your assays yield highly reproducible, publication-quality data.

The HGF/c-Met Signaling Axis

Upon HGF binding, c-Met undergoes dimerization and trans-autophosphorylation at key tyrosine residues (Y1234/Y1235 in the activation loop, Y1349 in the multisubstrate docking site). This recruits adaptor proteins (e.g., GAB1, GRB2) and triggers the PI3K/AKT and MAPK/ERK cascades. SOMCL-863 competitively binds to the ATP-binding pocket of the c-Met kinase domain, abrogating this signaling cascade and halting c-Met-dependent proliferation, migration, and invasive growth [1].

cMetSignaling HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Phosphorylation RAS RAS cMet->RAS Phosphorylation SOMCL863 SOMCL-863 (Inhibitor) SOMCL863->cMet Blocks Kinase Activity AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration, Invasion & Scattering ERK->Migration

Figure 1: Diagram of the HGF/c-Met signaling pathway and the inhibitory mechanism of SOMCL-863.

Experimental Workflows & Model Selection

To accurately profile SOMCL-863, we utilize a tiered workflow starting from cell-free biochemical validation to complex phenotypic cellular assays.

Model Selection Rationale: For cellular assays, we specifically employ EBC-1 (lung squamous cell carcinoma) and NCI-H1993 (lung adenocarcinoma) cell lines. Both harbor focal MET gene amplifications, resulting in constitutive c-Met activation independent of HGF [2]. This makes them highly "addicted" to the c-Met pathway, providing a pristine therapeutic window to evaluate the on-target efficacy of SOMCL-863 without the confounding effects of bypass signaling [3].

Workflow Prep Compound Prep (SOMCL-863 in DMSO) Assay1 Cell-Free Kinase Assay (TR-FRET/ELISA) Prep->Assay1 Assay2 Cell Proliferation (EBC-1 / NCI-H1993) Prep->Assay2 Assay3 Signaling Analysis (Western Blot) Prep->Assay3 Assay4 Phenotypic Assays (Migration/Scattering) Prep->Assay4 Data Data Analysis (IC50 Calculation) Assay1->Data Assay2->Data Assay3->Data Assay4->Data

Figure 2: Tiered in vitro experimental workflow for profiling SOMCL-863.

Detailed Experimental Protocols

Protocol 1: Cell-Free c-Met Kinase Inhibition Assay (TR-FRET)

Objective: Determine the intrinsic biochemical potency ( IC50​ ) of SOMCL-863. Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA due to its high sensitivity, broad dynamic range, and resistance to compound auto-fluorescence, which is critical for small-molecule screening.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Dilution: Serially dilute SOMCL-863 in 100% DMSO to create a 10-point dose-response curve (e.g., 0.01 nM to 10 µM). Dilute these intermediate stocks 1:25 in Kinase Buffer to reach a 4X working concentration (final DMSO concentration in assay must be 1% to prevent enzyme denaturation).

  • Enzyme/Substrate Mix: Add recombinant human c-Met kinase domain (residues 974-end) and biotinylated poly-GT substrate to a 384-well low-volume plate.

  • Inhibitor Pre-incubation: Add the SOMCL-863 dilutions to the wells. Self-Validation Step: Include a known c-Met inhibitor (e.g., Crizotinib) as a positive control. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP to initiate the reaction. Crucial: The ATP concentration must be set near its apparent Km​ for c-Met (~10-20 µM). Using artificially high ATP concentrations will mask the potency of ATP-competitive inhibitors like SOMCL-863.

  • Termination & Detection: After 60 minutes, add EDTA to chelate Mg²⁺ and stop the reaction. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate IC50​ using a 4-parameter logistic regression model.

Protocol 2: In Vitro Cell Proliferation Assay (CellTiter-Glo)

Objective: Assess the anti-proliferative efficacy of SOMCL-863 in c-Met-addicted cells.

  • Cell Seeding: Harvest EBC-1 and NCI-H1993 cells during the logarithmic growth phase. Seed at 3,000 cells/well in 96-well opaque-walled plates using RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a 10-point dose-response of SOMCL-863 (0.1 nM to 10 µM) for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Causality Check: This assay measures intracellular ATP, which is directly proportional to the number of metabolically active cells, providing a highly accurate readout of proliferation/survival without the washing steps required by MTT assays (which can dislodge dead/dying cells).

  • Analysis: Shake plates for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

Protocol 3: Intracellular Signaling Abrogation (Western Blotting)

Objective: Validate on-target inhibition of c-Met and downstream effectors (AKT, ERK).

  • Starvation (Critical Step): Culture EBC-1 cells in 6-well plates until 80% confluent. Wash twice with PBS and switch to serum-free RPMI-1640 for 24 hours. Causality Check: Serum starvation eliminates growth factors present in FBS, reducing basal RTK cross-talk and isolating the specific HGF/c-Met axis.

  • Pre-treatment: Treat cells with SOMCL-863 (e.g., 1, 10, 100 nM) for 2 hours.

  • Stimulation: Stimulate with 50 ng/mL recombinant human HGF for exactly 15 minutes to capture peak transient phosphorylation.

  • Lysis: Wash rapidly with ice-cold PBS and lyse on ice using RIPA buffer supplemented heavily with protease and phosphatase inhibitors (e.g., 1 mM Na₃VO₄, 10 mM NaF).

  • Immunoblotting: Resolve proteins via SDS-PAGE. Probe membranes for total c-Met, phospho-c-Met (Y1234/1235), total/phospho-AKT (S473), and total/phospho-ERK1/2 (T202/Y204).

Protocol 4: HGF-Induced Cell Scattering Assay

Objective: Evaluate the phenotypic impact of SOMCL-863 on c-Met-driven motility and epithelial-mesenchymal transition (EMT).

  • Seeding: Plate MDCK (Madin-Darby Canine Kidney) cells at a very low density (1,500 cells/well) in 24-well plates. Incubate for 48 hours to allow the formation of tight, discrete epithelial colonies.

  • Treatment: Pre-treat with SOMCL-863 (10-100 nM) for 1 hour.

  • Stimulation: Add 20 ng/mL HGF. Causality Check: HGF (originally known as Scatter Factor) uniquely induces MDCK cells to break cell-cell junctions and scatter, providing a direct visual readout of c-Met activation.

  • Observation: After 24 hours, fix cells with 4% paraformaldehyde for 15 minutes and stain with 0.5% crystal violet. Evaluate the dispersion of colonies under a bright-field microscope.

Expected Data & Quantitative Benchmarks

When executing the protocols above, SOMCL-863 should demonstrate potent, sub-nanomolar to low-nanomolar activity. The table below summarizes the expected quantitative benchmarks based on established literature for highly selective c-Met inhibitors in these specific models [1, 3].

Assay TypeModel / TargetReadout MetricExpected SOMCL-863 Activity
Biochemical c-Met Kinase Domain IC50​ (TR-FRET) <2.0 nM
Cell Proliferation EBC-1 (MET-amplified)Cellular IC50​ 0.5−5.0 nM
Cell Proliferation NCI-H1993 (MET-amplified)Cellular IC50​ 0.5−5.0 nM
Signaling (Western) EBC-1 (p-c-Met Y1234/1235)Complete Abrogation ≥10 nM
Phenotypic MDCK ScatteringVisual InhibitionSignificant at ≥10 nM

Note: Variations in ATP concentration (biochemical assay) or FBS lot (cellular assay) can shift these values slightly. Always normalize against your positive control (e.g., Crizotinib).

References

  • Wang L, Ai J, Shen Y, Zhang H, Peng X, Huang M, et al. "SOMCL-863, a novel, selective and orally bioavailable small-molecule c-Met inhibitor, exhibits antitumor activity both in vitro and in vivo." Cancer Letters, 2014 Aug 28;351(1):143-50.[Link]

  • "Simm530, a novel and highly selective c-Met inhibitor, blocks c-Met-stimulated signaling and neoplastic activities." Oncotarget, 2016 Jun 21.[Link]

Method

Application Note: High-Resolution Detection of c-Met Phosphorylation Inhibition by SOMCL-863

Introduction & Mechanistic Context The c-Met receptor tyrosine kinase, activated by its endogenous ligand Hepatocyte Growth Factor (HGF), is a critical signaling node regulating cellular proliferation, motility, and surv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The c-Met receptor tyrosine kinase, activated by its endogenous ligand Hepatocyte Growth Factor (HGF), is a critical signaling node regulating cellular proliferation, motility, and survival 1. Dysregulation of the HGF/c-Met axis via overexpression, amplification, or mutation is a well-documented driver of tumorigenesis and metastasis across multiple human malignancies, including gastric, lung, and hepatocellular carcinomas 2.

SOMCL-863 is a highly selective, orally bioavailable small-molecule inhibitor of c-Met. It functions by competitively binding to the ATP-binding pocket of the c-Met kinase domain. This interaction effectively abrogates receptor autophosphorylation at critical tyrosine residues (specifically Tyr1234/1235 within the activation loop) and subsequently uncouples the receptor from downstream oncogenic signaling cascades such as the PI3K/AKT and RAS/MAPK pathways 1.

Signaling HGF HGF Ligand cMet c-Met Receptor (Tyr1234/1235) HGF->cMet Dimerization & Activation PI3K PI3K / AKT Pathway (Cell Survival) cMet->PI3K Downstream Signaling MAPK RAS / MAPK Pathway (Proliferation) cMet->MAPK Downstream Signaling SOMCL SOMCL-863 (ATP-Competitive Inhibitor) SOMCL->cMet Blocks Autophosphorylation

HGF/c-Met signaling cascade and targeted inhibition of receptor autophosphorylation by SOMCL-863.

Quantitative Profiling of SOMCL-863

To contextualize the experimental dosing strategy, it is critical to understand the biochemical potency and selectivity of SOMCL-863. The compound exhibits extraordinary selectivity for c-Met over other tyrosine kinases, ensuring that the observed phenotypic and biochemical changes are strictly c-Met-dependent.

ParameterValue / ProfileExperimental Implication
Target c-Met (Receptor Tyrosine Kinase)Requires membrane-solubilizing lysis buffers (e.g., RIPA) for extraction.
Biochemical IC₅₀ ~0.95 nMHighly potent; cellular assays typically require low nanomolar ranges (1-100 nM).
Selectivity >10,000-fold vs. 12 other RTKsMinimal off-target kinase inhibition; ideal for precise mechanistic studies.
Key Phospho-Epitopes Tyr1234 / Tyr1235Requires specific anti-phospho-c-Met (pY1234/1235) antibodies for readout.

Experimental Strategy: The Causality of Protocol Design

As a Senior Application Scientist, I emphasize that a robust Western blot protocol is not merely a sequence of steps, but a carefully engineered, self-validating system. Detecting transient phosphorylation events requires strict control over cellular states and biochemical preservation 3.

  • Serum Starvation (The Baseline) : Serum contains variable levels of growth factors, including HGF, which induce basal c-Met phosphorylation. Starving cells (0.1% FBS) for 18-24 hours synchronizes the cell cycle and reduces basal kinase activity, maximizing the signal-to-noise ratio upon exogenous HGF stimulation.

  • Lysis Buffer Selection (The Extraction) : c-Met is a transmembrane receptor (170 kDa precursor, cleaved into a 145 kDa β-chain and a 50 kDa α-chain). Standard NP-40 buffers are insufficient for complete extraction of lipid-raft-associated RTKs. RIPA buffer, containing ionic detergents (SDS and Sodium Deoxycholate), is mandatory to fully solubilize the membrane and release c-Met.

  • Phosphatase Inhibition (The Preservation) : Phosphorylation is highly transient. The moment cells are lysed, endogenous phosphatases rapidly dephosphorylate c-Met. A robust cocktail of phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride) must be added to the lysis buffer immediately prior to use 3.

  • Blocking Agent Choice (The Background) : While 5% non-fat dry milk is standard for total protein blots, it contains casein—a highly phosphorylated protein. Using milk with anti-phosphotyrosine antibodies results in severe non-specific background binding. Therefore, 5% Bovine Serum Albumin (BSA) in TBST is strictly required for blocking and primary antibody dilution when probing for p-Met 4.

Self-Validating Experimental Workflow

Workflow A 1. Serum Starvation B 2. SOMCL-863 Pre-treatment A->B C 3. HGF Stimulation B->C D 4. Lysis (RIPA + Phos. Inhibitors) C->D E 5. SDS-PAGE & PVDF Transfer D->E F 6. Phospho-c-Met Detection E->F

Self-validating experimental workflow for detecting SOMCL-863 mediated c-Met inhibition.

Step-by-Step Methodology

Phase 1: Cell Culture, Starvation, and Treatment Self-Validation Check: Always include a "Vehicle + No HGF" (Negative Control) and a "Vehicle + HGF" (Positive Control) to define the dynamic range of phosphorylation.

  • Seed c-Met-dependent cells (e.g., EBC-1 or NCI-H1993) in 6-well plates and culture until 70-80% confluent.

  • Wash cells twice with warm PBS and replace media with serum-free (or 0.1% FBS) media for 18-24 hours.

  • Pre-treat cells with SOMCL-863 at desired concentrations (e.g., 1, 10, 50, 100 nM) or DMSO vehicle (final concentration <0.1%) for 2 hours. Causality: This allows the inhibitor to equilibrate and occupy the intracellular ATP-binding pockets of c-Met before ligand binding.

  • Stimulate cells with recombinant human HGF (e.g., 50 ng/mL) for exactly 10-15 minutes at 37°C. Causality: RTK phosphorylation peaks rapidly; prolonged exposure leads to receptor internalization and ubiquitin-mediated degradation, artificially lowering total c-Met levels.

Phase 2: Cell Lysis and Protein Extraction

  • Immediately place plates on ice to halt cellular metabolism and kinase activity. Aspirate media and wash twice with ice-cold PBS 3.

  • Add 150 µL of ice-cold RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Na₃VO₄, and 10 mM NaF.

  • Scrape cells using a cold plastic cell scraper, transfer to pre-chilled microcentrifuge tubes, and agitate at 4°C for 30 minutes.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Quantify protein concentration using a BCA assay. Normalize all samples to equal concentrations (e.g., 1 µg/µL) using lysis buffer.

  • Add 4x Laemmli sample buffer (containing β-mercaptoethanol) and boil at 95°C for 5 minutes to denature proteins and reduce disulfide bonds.

Phase 3: SDS-PAGE and Membrane Transfer

  • Load equal amounts of protein (20-30 µg per lane) onto an 8% SDS-polyacrylamide gel. Causality: The c-Met β-chain is ~145 kDa; a lower percentage gel (8%) provides optimal resolution for high-molecular-weight proteins.

  • Perform electrophoresis at 90V through the stacking gel, then 120V through the resolving gel.

  • Transfer proteins to a PVDF membrane (0.45 µm pore size) at 100V for 90 minutes on ice. Causality: PVDF offers higher protein binding capacity and physical strength compared to nitrocellulose, which is critical for large, hydrophobic transmembrane receptors 3.

Phase 4: Immunoblotting and Detection Self-Validation Check: Probing for Total c-Met ensures that reduced p-Met signals are due to kinase inhibition by SOMCL-863, not receptor degradation or unequal loading. GAPDH serves as the baseline loading control.

  • Blocking : Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation 4.

  • Primary Antibody : Incubate the membrane with anti-phospho-c-Met (Tyr1234/1235) primary antibody (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C on a rocker.

  • Washing : Wash the membrane 3 × 10 minutes with TBST.

  • Secondary Antibody : Incubate with HRP-conjugated secondary antibody (diluted 1:5000 in 5% non-fat milk/TBST) for 1 hour at room temperature. Note: Milk can be used here as the secondary antibody does not target phospho-epitopes, and milk provides superior overall blocking of background.

  • Detection : Wash 3 × 10 minutes with TBST. Apply Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Stripping and Reprobing : Strip the membrane using a mild stripping buffer, re-block, and probe for Total c-Met and GAPDH to validate equal loading and receptor stability 3.

References

  • Title : SOMCL-863, a novel, selective and orally bioavailable small-molecule c-Met inhibitor, exhibits antitumor activity both in vitro and in vivo Source : Cancer Letters / PubMed URL :[Link]

  • Title : Detection of Phosphorylated Proteins by Western Blotting Source : Bio-Rad Antibodies URL :[Link]

  • Title : HGF/c-MET: A Promising Therapeutic Target in the Digestive System Cancers Source : MDPI URL :[Link]

Sources

Application

Application Notes &amp; Protocols: Preclinical Evaluation of SOMCL-863 in Non-Small Cell Lung Cancer (NSCLC) Models

Introduction: Targeting the Epigenetic Regulator EZH2 in NSCLC with SOMCL-863 Non-small cell lung cancer (NSCLC) accounts for the vast majority of lung cancer cases, and while targeted therapies against genetic mutations...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the Epigenetic Regulator EZH2 in NSCLC with SOMCL-863

Non-small cell lung cancer (NSCLC) accounts for the vast majority of lung cancer cases, and while targeted therapies against genetic mutations have improved outcomes, a significant portion of patients do not have targetable driver mutations, and resistance to existing therapies is common.[1][2][3] This necessitates the exploration of novel therapeutic targets. One such promising area is the epigenetic regulation of gene expression, which plays a crucial role in cancer development and progression.

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that is frequently overexpressed in NSCLC.[4] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic modification that leads to the silencing of tumor suppressor genes. This aberrant gene silencing promotes cell proliferation, inhibits apoptosis, and contributes to a more aggressive tumor phenotype.

SOMCL-863 is a novel, potent, and selective small-molecule inhibitor of EZH2. These application notes provide a comprehensive guide for researchers to evaluate the preclinical efficacy of SOMCL-863 in various NSCLC models, from in vitro cell-based assays to in vivo xenograft studies. The protocols outlined herein are designed to be robust and reproducible, enabling a thorough assessment of the therapeutic potential of this compound.

Proposed Mechanism of Action of SOMCL-863

SOMCL-863 is designed to bind to the SET domain of EZH2, competitively inhibiting its methyltransferase activity. This leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes. The restoration of tumor suppressor function is hypothesized to induce cell cycle arrest, promote apoptosis, and ultimately inhibit the growth of NSCLC cells.

EZH2_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects PRC2 PRC2 Complex (EZH2, EED, SUZ12) EZH2 EZH2 (catalytic subunit) PRC2->EZH2 contains H3K27 Histone H3 (Lysine 27) EZH2->H3K27 methylates H3K27me3 H3K27me3 (Trimethylated) H3K27->H3K27me3 becomes TSG Tumor Suppressor Genes (e.g., CDKN1A) H3K27me3->TSG binds to promoter of Gene_Silencing Gene Silencing TSG->Gene_Silencing leading to Tumor_Suppression Tumor Suppression Proliferation Cell Proliferation & Survival Gene_Silencing->Proliferation promotes SOMCL_863 SOMCL-863 SOMCL_863->EZH2 inhibits Apoptosis Apoptosis SOMCL_863->Apoptosis induces

Figure 1: Proposed mechanism of action of SOMCL-863 in NSCLC cells.

In Vitro Evaluation of SOMCL-863

Cell Line Selection

A panel of NSCLC cell lines should be used to assess the activity of SOMCL-863. It is recommended to include cell lines with varying levels of EZH2 expression and different genetic backgrounds (e.g., with or without common driver mutations like EGFR or KRAS).

Cell Line Histology Key Mutations EZH2 Expression
A549AdenocarcinomaKRAS G12SHigh
NCI-H460Large CellKRAS Q61HHigh
SK-MES-1SquamousKRAS G12VModerate
H1975AdenocarcinomaEGFR L858R/T790MModerate
HCC827AdenocarcinomaEGFR ex19delLow
Protocol 1: Cell Viability Assay (IC50 Determination)

This protocol determines the concentration of SOMCL-863 that inhibits cell growth by 50% (IC50).

Materials:

  • NSCLC cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)[5]

  • SOMCL-863 stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader (luminometer)

Procedure:

  • Seed NSCLC cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Prepare a serial dilution of SOMCL-863 in complete medium. A typical concentration range would be from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Remove the medium from the wells and add 100 µL of the diluted SOMCL-863 or vehicle control.

  • Incubate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values using a non-linear regression curve fit (log(inhibitor) vs. response) in a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Target Engagement and Pathway Modulation

This protocol assesses the effect of SOMCL-863 on the levels of H3K27me3 and other key proteins.

Materials:

  • NSCLC cells treated with SOMCL-863 (at 1x and 10x IC50 concentrations) and vehicle control for 48-72 hours.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-H3K27me3, anti-total Histone H3, anti-EZH2, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify band intensities and normalize to the loading control. A significant reduction in the H3K27me3/Total H3 ratio would confirm target engagement.

In Vivo Evaluation of SOMCL-863

NSCLC Xenograft Model

Patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) are valuable models for in vivo studies.[2][6] For initial efficacy studies, a CDX model using a sensitive cell line (e.g., A549) is recommended.

Protocol 3: In Vivo Efficacy in a Subcutaneous Xenograft Model

Materials:

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude).

  • A549 cells.

  • Matrigel.

  • SOMCL-863 formulation for in vivo administration (e.g., in a solution of 0.5% methylcellulose).

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject 2-5 x 10^6 A549 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer SOMCL-863 (e.g., 50 mg/kg, once daily by oral gavage) or vehicle control for 21-28 days.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., Western blot for H3K27me3).

Data Analysis and Interpretation
  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Statistical Analysis: Compare tumor volumes and weights between treated and control groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A p-value < 0.05 is typically considered significant.

Example In Vivo Efficacy Data
Treatment Group Dose and Schedule Mean Final Tumor Volume (mm³) TGI (%) p-value vs. Vehicle
VehicleN/A1500 ± 250N/AN/A
SOMCL-86350 mg/kg, QD p.o.450 ± 12070%< 0.001

Experimental Workflow for Preclinical Evaluation of SOMCL-863

Workflow Start Start: Hypothesis SOMCL-863 inhibits EZH2 Cell_Selection Select NSCLC Cell Panel (e.g., A549, NCI-H460) Start->Cell_Selection In_Vitro In Vitro Studies Cell_Selection->In_Vitro Viability Cell Viability Assay (Determine IC50) In_Vitro->Viability Western Western Blot (Confirm Target Engagement - H3K27me3↓) In_Vitro->Western Apoptosis Apoptosis Assay (Annexin V) In_Vitro->Apoptosis Go_NoGo Decision Point: Potent In Vitro Activity? Viability->Go_NoGo Western->Go_NoGo Apoptosis->Go_NoGo In_Vivo In Vivo Studies Go_NoGo->In_Vivo Yes Stop Stop/Optimize Go_NoGo->Stop No Xenograft NSCLC Xenograft Model (e.g., A549 in NOD/SCID mice) In_Vivo->Xenograft Efficacy Efficacy Study (Measure Tumor Growth Inhibition) Xenograft->Efficacy Tox Assess Toxicity (Body Weight, Clinical Signs) Xenograft->Tox PKPD Pharmacokinetics/Pharmacodynamics (Tumor drug levels, H3K27me3) Efficacy->PKPD Tox->PKPD End End: Preclinical Proof-of-Concept PKPD->End

Figure 2: A representative workflow for the preclinical assessment of SOMCL-863.

Conclusion

These application notes provide a framework for the preclinical evaluation of the novel EZH2 inhibitor, SOMCL-863, in NSCLC models. By following these detailed protocols, researchers can robustly assess the compound's in vitro and in vivo activity, elucidate its mechanism of action, and generate the necessary data to support its further development as a potential therapeutic for non-small cell lung cancer.

References

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  • Lo, R. S., et al. (2024). Preclinical Models for Functional Precision Lung Cancer Research. MDPI.
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  • Byers, L. A., & Lee, S.-M. (2012). Discovery could lead to targeted treatment for small-cell lung cancer. ecancer.
  • Heymach, J., & Durm, G. (2020). Drug Targeting Offers Hope for Patients with Non-Small Cell Lung Cancer that Harbors Rare Mutations. Cure Today.
  • ClinicalTrials.gov. (n.d.). Study Details | NCT05049863 | Chemotherapy in Patients With Relapsed Small Cell Lung Cancer in Combination With Allopurinol and MycoPhenolate (CLAMP Trial). ClinicalTrials.gov.
  • Sun, L., et al. (2022). Orchestrating smart therapeutics to achieve optimal treatment in small cell lung cancer: recent progress and future directions. PMC.
  • Byers, L. A., & Rudin, C. M. (2014). Targets in small cell lung cancer. PubMed.
  • National Cancer Institute. (n.d.). Non-Small Cell Lung Cancer Clinical Trials. National Cancer Institute.
  • Hadfield, M. (2024). Zenocutuzumab Approval: How to Counsel Patients With NSCLC and Pancreatic Cancer. Oncology Data Advisor.
  • ClinicalTrials.gov. (n.d.). The Effect of Beta-glucan in Non-Small Cell Lung Cancer. ClinicalTrials.gov.

Sources

Method

Application Note: Molecular Docking Simulation Protocols for the c-Met Inhibitor SOMCL-863

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Mechanistic Rationale SOMCL-863 is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

SOMCL-863 is a highly selective, orally bioavailable small-molecule inhibitor targeting the c-Met receptor tyrosine kinase[1]. Dysregulation of the Hepatocyte Growth Factor (HGF)/c-Met signaling axis is a primary driver in numerous malignancies, promoting tumor cell proliferation, survival, and angiogenesis. By competitively binding to the ATP-binding pocket of the c-Met intracellular kinase domain, SOMCL-863 abrogates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways[1].

To elucidate the precise binding mode of SOMCL-863 and predict its interaction profile against clinical resistance mutations, rigorous molecular docking simulations are required. As a Senior Application Scientist, I have structured this protocol not merely as a sequence of software commands, but as a robust, self-validating computational pipeline . Every parameter choice is grounded in the physicochemical reality of the SOMCL-863 molecule and the dynamic structural biology of the c-Met kinase.

Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylates MAPK MAPK / ERK Pathway cMet->MAPK Phosphorylates SOMCL SOMCL-863 SOMCL->cMet Inhibits Tumor Tumor Proliferation PI3K->Tumor Promotes MAPK->Tumor Promotes

HGF/c-Met signaling cascade and the inhibitory intervention by SOMCL-863.

Quantitative Data & Parameter Summary

The following table summarizes the critical parameters required for the successful docking of SOMCL-863. These parameters are optimized to account for the specific steric bulk and electronic properties of the inhibitor.

ParameterValue / SettingScientific Rationale
Target Protein c-Met Kinase Domain (PDB: 3LQ8)High-resolution (2.0 Å) structure capturing a conformation suitable for extended kinase inhibitors[2].
Grid Box Center X: 16.5, Y: 66.2, Z: 20.1Centers precisely on the ATP-binding hinge region (Met1160) to capture the primary binding site[2].
Grid Box Dimensions 25 Å × 25 Å × 25 ÅAccommodates the extended conformation of the SOMCL-863 nitrobenzyl and trifluoromethyl moieties.
Ligand pH State 7.4 ± 0.2Ensures accurate protonation of the piperazine ring for proper electrostatic interaction modeling.
Exhaustiveness 16 (AutoDock Vina)Increased from default (8) to ensure thorough conformational space sampling for a highly flexible ligand.
Validation Threshold RMSD ≤ 2.0 ÅConfirms the scoring function can accurately reproduce known experimental binding modes before testing novel compounds.

Experimental Protocol: Step-by-Step Methodology

This methodology utilizes a standard molecular docking pipeline (e.g., AutoDock Vina or Schrödinger Glide), engineered specifically for the unique physicochemical properties of SOMCL-863.

Step 1: Target Protein Preparation
  • Action : Download the high-resolution crystal structure of the c-Met kinase domain (PDB ID: 3LQ8, co-crystallized with foretinib)[2]. Remove all co-crystallized solvent molecules beyond 3.0 Å of the active site. Assign protonation states at pH 7.4 using tools like PROPKA.

  • Causality : Raw PDB files contain crystallographic artifacts, missing hydrogen atoms, and alternate side-chain conformations. Retaining the conserved structural water molecule near the DFG motif (Asp1222, Phe1223, Gly1224) is critical, as it frequently mediates essential hydrogen-bonding networks for c-Met inhibitors.

Step 2: Ligand (SOMCL-863) Preparation
  • Action : Generate the 3D conformer of SOMCL-863 from its SMILES string. Ionize the ligand at physiological pH (7.4) and perform energy minimization using the OPLS4 or AMBER14SB force field.

  • Causality : The piperazine ring and secondary amines in SOMCL-863 are highly sensitive to pH. Incorrect protonation states will yield false electrostatic repulsion in the docking grid. Energy minimization resolves steric clashes and optimizes the geometry of the trifluoromethyl and nitrobenzyl groups prior to docking.

Step 3: Grid Box Generation
  • Action : Center the grid box on the coordinates of the co-crystallized ligand in 3LQ8. Set the dimensions to 25 × 25 × 25 Å.

  • Causality : The search space must be large enough to allow the ligand to explore both the ATP-binding hinge region (Met1160) and the deep hydrophobic pocket, but restricted enough to prevent non-specific, low-energy binding outside the active site.

Step 4: Protocol Validation (Self-Validating System)
  • Action : Extract the native co-crystallized ligand (foretinib) and re-dock it into the prepared c-Met grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal structure.

  • Causality : Trustworthiness in computational chemistry requires internal controls. If the software cannot reproduce the experimental binding pose with an RMSD of ≤ 2.0 Å, the grid parameters are fundamentally flawed and must be recalibrated. This ensures that any subsequent pose generated for SOMCL-863 is built on a verified foundation.

Step 5: Docking Execution and Post-Docking Analysis
  • Action : Execute the docking simulation with an exhaustiveness setting of 16. Extract the top-scoring poses and analyze the interaction profile using visualization software (e.g., PyMOL or Discovery Studio).

  • Causality : High exhaustiveness prevents the algorithm from getting trapped in local energy minima. A valid pose for SOMCL-863 must demonstrate hydrogen bond formation with the hinge region residue Met1160, and potential π−π stacking interactions with Tyr1230, which are hallmarks of potent c-Met inhibition.

Workflow Target 1. Target Prep c-Met (PDB: 3LQ8) Grid 3. Grid Generation 25x25x25 Å Target->Grid Ligand 2. Ligand Prep SOMCL-863 (pH 7.4) Ligand->Grid Valid 4. Validation RMSD ≤ 2.0 Å Grid->Valid Dock 5. Docking Exhaustiveness = 16 Valid->Dock Validated Analys 6. Analysis Pose & Interactions Dock->Analys

Step-by-step molecular docking workflow for SOMCL-863 and c-Met.

References

  • Title: SOMCL-863, a novel, selective and orally bioavailable small-molecule c-Met inhibitor, exhibits antitumor activity both in vitro and in vivo. Source: Cancer Letters, 2014. URL: [Link]

  • Title: Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties. Source: Scientific Reports, 2023. URL: [Link]

Sources

Application

MTT assay protocol for evaluating SOMCL-863 cytotoxicity

Evaluating the cytotoxicity of targeted therapeutics requires an assay design that is as precise as the drug's mechanism of action. SOMCL-863 is a highly selective, orally bioavailable small-molecule inhibitor of the c-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the cytotoxicity of targeted therapeutics requires an assay design that is as precise as the drug's mechanism of action. SOMCL-863 is a highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase, known to exert potent anti-tumor and antiangiogenic effects in MET-amplified cancers[1]. To accurately quantify the anti-proliferative efficacy of SOMCL-863 in vitro, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond a simple list of instructions. Here, we will explore the mechanistic causality behind each protocol step and establish a self-validating experimental system to ensure your cytotoxicity data is both reproducible and publication-ready.

Scientific Context & Mechanistic Rationale

The c-Met / SOMCL-863 Axis Deregulation of the HGF/c-Met signaling pathway drives neoplastic phenotypes, including uncontrolled proliferation, migration, and survival in various malignancies[1]. SOMCL-863 specifically binds to the c-Met receptor, abrogating downstream PI3K/AKT and MAPK/ERK signaling cascades, thereby inducing growth arrest and apoptosis in dependent tumor cells[1].

CMetInhibition HGF HGF Ligand cMet c-Met Receptor HGF->cMet Activates Downstream PI3K/AKT & MAPK/ERK cMet->Downstream Phosphorylation SOMCL SOMCL-863 SOMCL->cMet Inhibits Kinase Survival Cell Proliferation Downstream->Survival Promotes

Mechanism of c-Met inhibition by SOMCL-863 disrupting tumor cell proliferation.

The Principle of Metabolic Causality in the MTT Assay The MTT assay does not measure cell death directly; it measures mitochondrial metabolic activity as a proxy for cell viability[2]. Viable cells possess active NAD(P)H-dependent oxidoreductase enzymes (primarily succinate dehydrogenase) that cleave the tetrazolium ring of the yellow MTT substrate, yielding insoluble purple formazan crystals[2][3]. Because metabolically arrested or dead cells cannot perform this reduction, the spectrophotometric intensity of the solubilized formazan directly and causally correlates with the number of living cells[4].

Establishing a Self-Validating System

A robust protocol must be self-validating. To ensure that the observed cytotoxicity is genuinely caused by SOMCL-863 and not experimental artifacts, your plate layout must include the following controls:

  • Biological Specificity Controls: Utilize MET-amplified cell lines (e.g., EBC-1, NCI-H1993) as the primary test subjects to validate targeted efficacy[1]. Concurrently, run a c-Met negative line (e.g., NIH-3T3) to control for off-target, generalized toxicity.

  • Blank Control (Background): Wells containing only culture media, MTT, and solubilization solvent (no cells). This is critical for subtracting optical noise caused by phenol red or protein precipitation[4][5].

  • Vehicle Control (Solvent Toxicity): Cells treated with the maximum concentration of the drug solvent (e.g., 0.1% DMSO). This proves the solvent itself is not inducing cell death[5].

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Actinomycin C1 at 1 μg/mL) to verify the assay's sensitivity to cell death[2].

Step-by-Step MTT Assay Protocol for SOMCL-863

MTTWorkflow Seed 1. Cell Seeding (MET-amplified) Treat 2. SOMCL-863 Treatment Seed->Treat MTT 3. MTT Addition (NAD(P)H Reduction) Treat->MTT Solubilize 4. Solubilization (DMSO) MTT->Solubilize Read 5. Absorbance (570 nm / 630 nm) Solubilize->Read

Five-step self-validating workflow for the SOMCL-863 cytotoxicity MTT assay.

Phase 1: Reagent Preparation & Cell Seeding
  • MTT Solution: Dissolve MTT powder in sterile PBS to a concentration of 5 mg/mL[5]. Mix by vortexing, filter sterilize (0.22 µm), and store in aliquots at -20°C protected from light[5].

  • SOMCL-863 Stock: Prepare a 10 mM stock solution in 100% molecular-grade DMSO.

  • Seeding: Harvest EBC-1 or NCI-H1993 cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in 100 µL of complete culture medium in a 96-well flat-bottom microplate[2].

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and recovery of exponential growth.

Phase 2: SOMCL-863 Treatment
  • Dilution: Prepare serial dilutions of SOMCL-863 in fresh culture media (e.g., 0.1 nM to 10 µM). Critical Step: Ensure the final DMSO concentration remains constant (≤0.1%) across all treatment and vehicle control wells to prevent solvent-induced cytotoxicity.

  • Treatment: Carefully aspirate the old media and replace it with 100 µL of the drug-containing media.

  • Exposure: Incubate the plate for 72 hours at 37°C, 5% CO₂. (72 hours is optimal for observing anti-proliferative effects of kinase inhibitors).

Phase 3: MTT Incubation & Solubilization
  • MTT Addition: Add 10 µL of the 5 mg/mL MTT labeling reagent directly to each well (yielding a final concentration of ~0.5 mg/mL)[2][6].

  • Metabolic Reduction: Incubate for 3 to 4 hours at 37°C[5]. Causality Note: Do not exceed 4 hours; over-saturation of formazan crystals will skew the linear relationship between cell number and absorbance.

  • Media Removal: Carefully aspirate the media. For adherent cells, tilt the plate and aspirate slowly to avoid dislodging the purple formazan crystals at the bottom[5].

  • Solubilization: Add 100-150 µL of DMSO to each well to dissolve the insoluble formazan[4][5]. Wrap the plate in foil and agitate on an orbital shaker for 15 minutes[5].

Phase 4: Spectrophotometric Quantification
  • Measurement: Read the absorbance at an optical density (OD) of 570 nm (or 590 nm) using a microplate spectrophotometer[4][5].

  • Background Correction: Simultaneously read the plate at a reference wavelength of 630 nm[4][6]. Subtracting the 630 nm values from the 570 nm values corrects for background noise caused by cellular debris, well imperfections, or fingerprints.

Data Presentation & Analysis

To calculate the percentage of cytotoxicity, apply the following formula to your corrected absorbance values:

% Cytotoxicity=100×(1−ODvehicle​−ODblank​ODsample​−ODblank​​)

Plot the % Cytotoxicity against the log-transformed concentration of SOMCL-863 to generate a dose-response curve and determine the IC₅₀ (Half-maximal inhibitory concentration).

Table 1: Expected Quantitative Outcomes for SOMCL-863 Cytotoxicity Assay

Cell Line Modelc-Met StatusBiological Role in AssayExpected IC₅₀ Range (72h)
EBC-1 AmplifiedPrimary Efficacy Target <10 nM
NCI-H1993 AmplifiedSecondary Efficacy Target 10−20 nM
NIH-3T3 NegativeOff-Target Toxicity Control >1000 nM

Note: The vast differential in IC₅₀ between MET-amplified and MET-negative cell lines validates the high selectivity of SOMCL-863[1].

References

  • Merck Millipore.MTT Assay Protocol for Cell Viability and Proliferation.
  • CyrusBio.MTT Assay Protocol: Reagent preparation and assay procedure.
  • Abcam.MTT assay protocol.
  • Wang L, et al. (PubMed).SOMCL-863, a novel, selective and orally bioavailable small-molecule c-Met inhibitor, exhibits antitumor activity both in vitro and in vivo. Cancer Lett. 2014 Aug 28;351(1):143-50.
  • Springer Nature Experiments.Cytotoxicity MTT Assay Protocols and Methods.
  • BenchChem.Application Notes and Protocols: MTT Assay for Cytotoxicity Testing.

Sources

Technical Notes & Optimization

Troubleshooting

SOMCL-863 Technical Support Center: Aqueous Solubilization &amp; Assay Troubleshooting

Welcome to the Technical Support Center for SOMCL-863. As a highly selective, orally bioavailable small-molecule inhibitor targeting the c-Met receptor tyrosine kinase, SOMCL-863 demonstrates potent anti-proliferative an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for SOMCL-863. As a highly selective, orally bioavailable small-molecule inhibitor targeting the c-Met receptor tyrosine kinase, SOMCL-863 demonstrates potent anti-proliferative and anti-angiogenic effects in c-Met-driven human cancers[1]. However, like many targeted kinase inhibitors, its highly hydrophobic nature presents significant formulation challenges for in vitro aqueous assays[2].

This guide provides field-proven methodologies to overcome precipitation, ensure accurate dosing, and maintain scientific integrity in your cell-based assays.

Mechanism of Action: Why Solubility Matters

SOMCL-863 exerts its anti-tumor efficacy by blocking the autophosphorylation of tyrosine residues (e.g., Y1234 and Y1235) in the c-Met kinase domain[3]. This abrogates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, ultimately impairing tumor cell proliferation and migration[1],[4]. To accurately quantify this inhibition in vitro, the drug must be fully solubilized and bioavailable to the cells; particulate aggregates will not enter the ATP-binding pocket of the receptor.

G HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds & Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation MAPK MAPK / ERK Pathway cMet->MAPK Phosphorylation SOMCL SOMCL-863 (Inhibitor) SOMCL->cMet Blocks Kinase Domain CellGrowth Tumor Cell Proliferation & Angiogenesis PI3K->CellGrowth MAPK->CellGrowth

Fig 1. c-Met signaling pathway and the targeted inhibitory mechanism of SOMCL-863.

Frequently Asked Questions (FAQs)

Q1: Why does SOMCL-863 precipitate when added directly to my cell culture media? Causality: SOMCL-863 is highly lipophilic. When a high-concentration DMSO stock is injected directly into a bulk aqueous buffer (like DMEM or PBS), the local solvent polarity changes drastically and instantaneously. This causes rapid supersaturation and nucleation, leading to compound aggregation and precipitation. This not only reduces the bioavailable concentration of the drug but also causes light scattering that interferes with colorimetric or fluorometric readouts. Solution: Utilize an intermediate dilution strategy using surfactants to form micelles that encapsulate the hydrophobic drug before introducing it to the bulk aqueous phase.

Q2: What is the optimal vehicle formulation for in vitro assays to maintain SOMCL-863 solubility without causing cytotoxicity? Causality: While DMSO is an excellent primary solvent for disrupting the crystal lattice of the lyophilized powder, final concentrations above 0.1% - 0.5% (v/v) can induce cellular toxicity and alter baseline proliferation rates, confounding your assay results. To minimize DMSO while maintaining solubility, a combination of DMSO, a non-ionic surfactant (e.g., Tween 80), and a carrier (e.g., normal saline) is recommended[2].

Table 1: Recommended Co-solvent/Surfactant Concentrations for SOMCL-863
ReagentRecommended Final Conc.FunctionMechanistic Rationale
DMSO ≤ 0.1% (v/v)Primary SolventDisrupts crystal lattice. Must be kept low to prevent solvent-induced cytotoxicity.
Tween 80 0.01% - 0.05% (v/v)SurfactantLowers surface tension and forms micelles to encapsulate hydrophobic molecules[2].
HP-β-CD 1% - 5% (w/v)SolubilizerForms an inclusion complex, masking the drug's hydrophobic regions from the aqueous environment.
Troubleshooting Guide

Issue: Inconsistent IC50 values across biological replicates.

  • Root Cause: Micro-precipitation of SOMCL-863 leading to inaccurate effective dosing.

  • Diagnostic/Self-Validating Step: Measure the Optical Density (OD) at 600 nm of your final working solution (without cells). An OD600 > 0.05 compared to a vehicle blank indicates micro-precipitation (light scattering).

  • Resolution: Warm the intermediate dilution to 37°C and sonicate for 5 minutes prior to the final aqueous dilution. Ensure dropwise addition of the intermediate stock into the aqueous buffer while under continuous vortexing.

Issue: Loss of inhibitory activity over time in stored aliquots.

  • Root Cause: Hydrolysis or freeze-thaw degradation of the DMSO stock.

  • Resolution: Aliquot the primary 10 mM DMSO stock into single-use tubes and store at -80°C. Never subject SOMCL-863 to more than two freeze-thaw cycles.

Step-by-Step Methodology: Aqueous Reconstitution Protocol

To ensure a self-validating and reproducible experiment, follow this sequential dilution protocol for preparing a 1 µM working solution of SOMCL-863.

Step 1: Primary Dissolution (10 mM Stock)

  • Weigh the lyophilized SOMCL-863 powder.

  • Add 100% anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex vigorously for 60 seconds. If visually cloudy, sonicate in a water bath at room temperature for 5 minutes until completely clear.

Step 2: Intermediate Dilution (100 µM Stock)

  • Prepare an intermediate vehicle consisting of 5% Tween 80 in PBS.

  • Add 10 µL of the 10 mM DMSO stock to 990 µL of the intermediate vehicle.

  • Causality Note: This step lowers the DMSO concentration to 1% while immediately coating the SOMCL-863 molecules in Tween 80 micelles, preventing nucleation.

Step 3: Final Aqueous Dilution (1 µM Working Solution)

  • Pre-warm your cell culture media (e.g., DMEM with 10% FBS) to 37°C.

  • While gently vortexing the media, add the intermediate stock dropwise (1 part intermediate stock to 99 parts media).

  • The final concentration is now 1 µM SOMCL-863, with 0.01% DMSO and 0.05% Tween 80.

Step 4: Quality Control (Self-Validation)

  • Blank a spectrophotometer with your final vehicle media (0.01% DMSO, 0.05% Tween 80 in DMEM).

  • Measure the OD600 of your SOMCL-863 working solution.

  • Validation Rule: If OD600 ≤ 0.05, the solution is fully solubilized. If OD600 > 0.05, discard and repeat the intermediate dilution with increased sonication.

Workflow Powder SOMCL-863 Lyophilized Powder DMSO Primary Stock (10 mM in 100% DMSO) Powder->DMSO Dissolve & Vortex Inter Intermediate Dilution (DMSO + 5% Tween 80) DMSO->Inter Add Surfactant Final Aqueous Working Solution (Culture Media, <0.1% DMSO) Inter->Final Dropwise Addition to Aqueous Buffer Validation Validation (OD600 Check for Clarity) Final->Validation Quality Control

Fig 2. Step-by-step workflow for the aqueous solubilization of SOMCL-863.

References
  • Source: Cancer Letters (nih.gov)
  • Title: Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)
  • Source: Frontiers in Oncology (nih.gov)
  • Source: International Journal of Molecular Sciences (mdpi.com)

Sources

Optimization

Technical Support Center: Optimizing SOMCL-863 Concentration to Minimize Off-Target Kinase Effects

Welcome to the technical support center for SOMCL-863. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on utilizing SOMCL-863 effe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for SOMCL-863. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on utilizing SOMCL-863 effectively in your experiments. Our goal is to help you achieve the highest degree of on-target specificity by optimizing the inhibitor concentration and mitigating potential off-target kinase effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of SOMCL-863 and what is its known selectivity?

As of the latest publicly available data, SOMCL-863 is a potent inhibitor of its primary target kinase. However, like many kinase inhibitors that target the highly conserved ATP-binding site, cross-reactivity with other kinases can occur, particularly at higher concentrations.[1][2] Comprehensive kinase profiling is essential to fully characterize its selectivity profile.[3][4]

Q2: I'm observing a phenotype that is inconsistent with the known function of the primary target. Could this be an off-target effect?

This is a common challenge in kinase inhibitor research. An unexpected phenotype could indeed be the result of SOMCL-863 inhibiting one or more off-target kinases.[5] To dissect this, we recommend a multi-pronged approach:

  • Confirm with a Structurally Unrelated Inhibitor: Use an inhibitor of the same primary target but with a different chemical scaffold. If this second inhibitor produces the same phenotype, it's more likely an on-target effect.[6]

  • Genetic Validation: Employ techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the intended target. If the phenotype is lost upon genetic ablation of the target, it strongly suggests the effect is on-target.[6]

Q3: What is the recommended concentration range for using SOMCL-863 in cell-based assays?

The optimal concentration is highly dependent on the cell type and the specific experimental endpoint. It is crucial to use the lowest concentration that effectively inhibits the primary target to minimize engagement with lower-affinity off-targets.[6] We strongly advise performing a dose-response curve to determine the in-cell EC50 (half-maximal effective concentration) for your specific assay.[6]

Q4: How do I interpret the kinase profiling data for SOMCL-863?

Kinase profiling data, often presented as percent inhibition at a fixed concentration or as IC50/Kd values against a panel of kinases, provides a map of the inhibitor's selectivity.[4][7] Key metrics to consider include:

  • Selectivity Score (S-score): This is a quantitative measure of promiscuity, often calculated by dividing the number of inhibited kinases (above a certain threshold) by the total number of kinases tested.[1]

  • IC50/Kd Values: Lower values indicate higher potency. A large fold-difference between the IC50 for the primary target and other kinases suggests higher selectivity.[8]

Troubleshooting Guides

Guide 1: Determining the Optimal In-Cell Concentration of SOMCL-863

Objective: To determine the EC50 of SOMCL-863 in your cellular system to inform the selection of an optimal working concentration.

Principle: This protocol uses Western blotting to measure the phosphorylation of a known direct downstream substrate of the primary target kinase. The concentration of SOMCL-863 that inhibits this phosphorylation by 50% is the cellular EC50.

Experimental Protocol:

  • Cell Culture: Plate your cells at an appropriate density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Treat the cells with a serial dilution of SOMCL-863 (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2 hours).[6] Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.[6]

  • Western Blot Analysis: Perform a Western blot to detect the phosphorylation status of the known downstream substrate of the target kinase.[6] Also, probe for the total protein level of the substrate as a loading control.

  • Densitometry and Data Analysis: Quantify the band intensities for the phosphorylated and total substrate.[6] Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the EC50 value.

Data Presentation:

Concentration (nM)Phospho-Substrate Signal (Normalized)% Inhibition
0 (Vehicle)1.000
0.10.982
10.8515
100.5248
1000.1585
10000.0595
100000.0397

Interpretation:

The EC50 in this hypothetical example is approximately 10 nM. For subsequent experiments, a concentration at or slightly above the EC50 (e.g., 10-50 nM) should be used to maximize on-target effects while minimizing off-target engagement.

Workflow Diagram:

G cluster_0 EC50 Determination Workflow A Plate and Culture Cells B Treat with SOMCL-863 Serial Dilution A->B C Lyse Cells and Prepare Lysates B->C D Perform Western Blot for p-Substrate C->D E Quantify Bands and Normalize D->E F Plot Dose-Response Curve E->F G Determine EC50 F->G G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway PT Primary Target DS1 Downstream Substrate 1 PT->DS1 Pheno1 Expected Phenotype DS1->Pheno1 OT Off-Target Kinase A DS2 Downstream Substrate 2 OT->DS2 Pheno2 Unexpected Phenotype DS2->Pheno2 SOMCL SOMCL-863 SOMCL->PT Inhibits SOMCL->OT Inhibits (at high conc.)

Caption: On-target vs. potential off-target signaling pathways for SOMCL-863.

Guide 3: Advanced Strategy - Phosphoproteomics for Unbiased Off-Target Discovery

Objective: To globally and unbiasedly identify cellular signaling pathways affected by SOMCL-863.

Principle: Mass spectrometry-based phosphoproteomics allows for the quantitative analysis of thousands of phosphorylation sites in cells. [9]By comparing the phosphoproteome of vehicle-treated versus SOMCL-863-treated cells, one can identify not only the downstream effects of inhibiting the primary target but also the consequences of engaging unknown off-targets. [5][10] Experimental Workflow (Conceptual):

  • Cell Treatment: Treat cells with SOMCL-863 at a concentration known to be effective, alongside a vehicle control.

  • Protein Digestion and Phosphopeptide Enrichment: Lyse the cells, digest the proteins into peptides, and enrich for phosphopeptides. [11]3. LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Bioinformatic Analysis: Quantify the changes in phosphosite abundance and perform pathway analysis to identify signaling networks perturbed by SOMCL-863. [9] Interpretation:

  • On-Target Signature: A significant decrease in phosphorylation of known substrates of the primary target is expected.

  • Off-Target Clues: Changes in phosphorylation of substrates of other kinases, especially those identified in the in vitro screen, can point to off-target effects. This can uncover unexpected mechanisms of action. [9]

References

  • Benchchem. (n.d.). Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Benchchem. (n.d.). Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity.
  • ACS Publications. (2025, February 26). Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. Journal of Medicinal Chemistry.
  • ACS Publications. (2012, March 13). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling.
  • AACR Journals. (2014, November 3). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics.
  • MDPI. (2022, December 23). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors.
  • NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • PMC. (2023, April 24). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. NIH.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • PMC. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH.
  • PMC. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH.
  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • AACR Journals. (2013, February 10). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity.
  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group.
  • Benchchem. (n.d.). Comparative Analysis of Off-Target Effects: A Guide for Researchers.
  • ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • bioRxiv. (2025, November 13). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors.
  • ACS Publications. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.
  • Patsnap Eureka. (2025, September 23). How to Analyze Kinase-Substrate Specificity in Phosphorylation.
  • PMC. (n.d.). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. NIH.
  • Kairos Discovery. (n.d.). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy.
  • ResearchGate. (2023, August 2). Kinase-independent role of mTOR and on-/off-target effects of an mTOR kinase inhibitor.
  • PMC. (2017, January 5). The use of novel selectivity metrics in kinase research. NIH.
  • ResearchGate. (n.d.). The use of novel selectivity metrics in kinase research.
  • PubMed. (2018, February 15). SOMCL-085, a novel multi-targeted FGFR inhibitor, displays potent anticancer activity in FGFR-addicted human cancer models.
  • PubMed. (2012, March 14). Targeted kinase selectivity from kinase profiling data.
  • PMC. (2026, January 10). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. NIH.
  • PubMed. (2024, September 5). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors.
  • PMC. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. NIH.
  • Benchchem. (n.d.). Potential off-target effects of GSK1322322 in assays.
  • PubMed. (2018, March 23). Cytotoxicity, Hemolytic Toxicity, and Mechanism of Action of Pulsatilla Saponin D and Its Synthetic Derivatives.
  • PubMed. (2016, April 19). Identification of differential PI3K pathway target dependencies in T-cell acute lymphoblastic leukemia through a large cancer cell panel screen.

Sources

Troubleshooting

Resolving high background noise in SOMCL-863 kinase binding assays

Welcome to the Assay Optimization Portal. As a Senior Application Scientist, I frequently consult with researchers who encounter persistent high background noise when transitioning from standard biochemical assays to hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization Portal. As a Senior Application Scientist, I frequently consult with researchers who encounter persistent high background noise when transitioning from standard biochemical assays to high-throughput screening of heterocyclic small molecules.

SOMCL-863 is a highly potent, selective, and orally bioavailable c-Met receptor tyrosine kinase inhibitor[1]. However, its core chemical structure—a quinoline derivative—presents specific photophysical and thermodynamic challenges in fluorescence-based binding assays[2].

This technical support guide deconstructs the root causes of high background noise in SOMCL-863 c-Met assays. We will move beyond basic troubleshooting to explain the mechanistic causality behind each optimization step, ensuring your assay becomes a robust, self-validating system.

Quantitative Troubleshooting Matrix

Before adjusting your assay, compare your current parameters against these field-validated baselines for quinoline-based TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays.

Assay ParameterStandard FRET SettingsOptimized TR-FRET SettingsMechanistic Causality
Excitation Wavelength 340 nm320–340 nmMatches the optimal excitation peak for Lanthanide donors (Europium/Terbium)[3].
Delay Time (Gate) 0 µs50–100 µs Allows short-lived quinoline autofluorescence to decay completely before measurement[4].
Integration Time 100 µs200–400 µs Captures the long-lived millisecond emission of the Lanthanide donor[4].
Reducing Agent None / 0.1 mM DTT1–2 mM DTT Prevents oxidation and subsequent hydrophobic aggregation of the c-Met kinase domain[5].
Carrier Protein/Detergent None0.01% BSA or Tween-20 Prevents non-specific adsorption of the compound or tracer to the microplate walls[6].

Deep-Dive FAQs: The Causality of Assay Interference

Q1: Why does SOMCL-863 specifically cause high background in my c-Met binding assay? A1: The interference is a direct result of the compound's photophysics. SOMCL-863 utilizes a quinoline scaffold[2]. Quinolines possess rigid, conjugated aromatic ring systems that are inherently fluorescent. They typically absorb light in the UV/blue range and emit in the blue/green spectrum[7]. In standard prompt fluorescence or standard FRET assays, this autofluorescence occurs on a nanosecond timescale, directly overlapping with the emission of your assay's fluorophores and artificially inflating the background signal[4].

Q2: I switched to a TR-FRET format, but the noise persists. What is failing? A2: If background persists in TR-FRET, your temporal gating is likely misconfigured. TR-FRET relies on lanthanide donors which have millisecond emission lifetimes, unlike the nanosecond lifetime of quinoline autofluorescence[3]. If your plate reader's "Delay Time" is set too short (e.g., <50 µs), the detector begins reading while the SOMCL-863 compound is still emitting photons[3]. Extending the delay time to 50–100 µs allows the compound's autofluorescence to completely decay to zero before the integration window opens[4]. Furthermore, ensure you are using a ratiometric readout (e.g., Emission 665 nm / Emission 615 nm) to mathematically cancel out inner-filter effects[3].

Q3: Could the c-Met kinase protein itself be the source of the high background? A3: Yes. Recombinant c-Met kinase domains (typically amino acids 956-1390) are highly susceptible to oxidation and hydrophobic aggregation[5]. When c-Met aggregates, it can non-specifically trap fluorescent tracers or antibodies, creating false-positive proximity signals (high FRET). This is often exacerbated by freeze-thaw cycles[5]. Maintaining a highly reducing environment is critical.

Visualizing the Mechanisms

To successfully troubleshoot, you must visualize both the biological target and the biophysical detection method.

Mechanism of c-Met inhibition by SOMCL-863 blocking downstream PI3K and MAPK signaling pathways.

TR-FRET temporal gating mechanism eliminating short-lived quinoline autofluorescence background.

Self-Validating Experimental Protocols

To isolate the source of the noise, execute these protocols sequentially. Each protocol contains a built-in validation step to confirm success before proceeding.

Protocol 1: Time-Resolved Autofluorescence Counter-Screen

Objective: Determine if SOMCL-863's native fluorescence is bypassing your reader's temporal gate.

  • Preparation: Prepare a 10 µM solution of SOMCL-863 in 1X Kinase Buffer (without enzyme or tracer). Prepare a parallel set of "Buffer Only" blank wells.

  • Prompt Read (Control): Read the plate using standard prompt fluorescence (Excitation: 340 nm / Emission: 665 nm) with a 0 µs delay.

    • Validation Check: If the signal in the SOMCL-863 wells is significantly higher than the blanks, compound autofluorescence is confirmed[7].

  • Time-Resolved Read: Read the exact same plate using TR-FRET settings (Excitation: 340 nm / Emission: 665 nm / Delay: 100 µs / Integration: 200 µs).

    • Validation Check: The signal in the SOMCL-863 wells must now equal the blank wells. If it does not, increase the delay time in 10 µs increments until the background is entirely gated out[4].

Protocol 2: Optimized c-Met TR-FRET Kinase Binding Assay

Objective: Execute the binding assay while preventing c-Met aggregation and correcting for inner-filter effects.

  • Buffer Optimization: Supplement your 1X Kinase Buffer with 2 mM DTT and 0.01% Tween-20.

    • Causality: DTT prevents cysteine cross-linking in the c-Met kinase domain; Tween-20 prevents non-specific adsorption[6].

  • Enzyme Preparation: Thaw recombinant c-Met on ice. Centrifuge briefly to recover contents. Do not vortex , as sheer stress induces aggregation[5]. Dilute to the working concentration (e.g., 0.8 ng/µL) using the optimized buffer.

  • Reaction Assembly: In a 384-well low-volume black plate, combine 5 µL of SOMCL-863 (at various concentrations, max 1% final DMSO), 5 µL of c-Met enzyme, and 5 µL of fluorescent tracer/ATP. Incubate at room temperature for 60 minutes.

  • Detection Addition: Add 5 µL of the detection mixture containing EDTA (to halt kinase activity) and the Lanthanide-labeled antibody[3]. Incubate for 30 minutes.

  • Ratiometric Readout: Read the plate using the optimized settings from Protocol 1. Measure both the Acceptor emission (665 nm) and the Donor emission (615 nm).

    • Validation Check: Calculate the TR-FRET ratio (665 nm / 615 nm). This ratiometric calculation is mandatory; it mathematically normalizes well-to-well volume variations and corrects for any residual light quenching caused by the SOMCL-863 compound[3].

Sources

Optimization

Technical Support Center: Optimizing Oral Gavage Formulation for SOMCL-863 Delivery

Welcome to the Technical Support Center for SOMCL-863 in vivo delivery. SOMCL-863 is a highly selective, orally bioavailable small-molecule c-Met inhibitor.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for SOMCL-863 in vivo delivery. SOMCL-863 is a highly selective, orally bioavailable small-molecule c-Met inhibitor. In preclinical xenograft models (e.g., EBC-1, NCI-H1993), it has demonstrated potent efficacy in arresting tumor proliferation and reducing microvessel density by inhibiting IL-8 secretion[1].

Because SOMCL-863 is a hydrophobic kinase inhibitor, achieving consistent oral bioavailability requires a meticulously optimized vehicle. Poor formulation leads to compound precipitation in the gastrointestinal tract, erratic pharmacokinetic (PK) profiles, and high inter-subject variability. This guide provides field-proven protocols, mechanistic insights, and troubleshooting steps to ensure self-validating and reproducible in vivo experiments.

Mechanistic Context: Why Delivery Matters

Understanding the target pathway is crucial for interpreting downstream efficacy. SOMCL-863 acts as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. By maintaining the drug in a fully solubilized state during oral transit, researchers ensure maximum absorption, effectively abrogating the oncogenic signaling cascades shown below[1].

Pathway HGF HGF Ligand cMet c-Met Receptor HGF->cMet Activates PI3K PI3K / AKT cMet->PI3K MAPK RAS / MAPK cMet->MAPK STAT3 STAT3 cMet->STAT3 SOMCL863 SOMCL-863 SOMCL863->cMet ATP-competitive Inhibition Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation Metastasis Invasion & Metastasis MAPK->Metastasis Angiogenesis Angiogenesis (IL-8) STAT3->Angiogenesis

Caption: HGF/c-Met signaling pathway and targeted inhibition by SOMCL-863.

Quantitative Data: Vehicle Formulation Comparison

To maximize absorption while adhering to animal welfare guidelines (maximum PO volume of 10 mL/kg in mice), researchers must balance solubilizing power with vehicle tolerability. Below is a comparison of standard formulations used for hydrophobic kinase inhibitors[2][3].

Formulation StrategyComposition (v/v)ProsConsBest Application
Micellar Solution 5% DMSO, 10% Solutol HS-15, 85% D5WHigh bioavailability; clear solution; low GI toxicity.Requires careful dropwise formulation to avoid precipitation.Routine PK/PD and xenograft efficacy studies.
Co-solvent System 5% DMSO, 40% PEG300, 5% Tween 80, 50% SalineExcellent solubilizing power for highly hydrophobic APIs.High viscosity; potential PEG-induced laxative effect.High-dose escalation and MTD (Maximum Tolerated Dose) studies.
Suspension 0.5% CMC-Na or 0.5% Methylcellulose in WaterVery low toxicity; easy to prepare in bulk.Variable absorption; requires API micronization.Long-term toxicology studies where high dosing is required.

Self-Validating Experimental Protocol: Micellar Formulation

Causality Focus: This protocol uses a "bottom-up" micellar solubilization strategy. We utilize DMSO to break the crystal lattice of the API, followed by Solutol HS-15 (a non-ionic surfactant) to form protective micelles, and finally an aqueous phase. The order of addition is non-negotiable; altering it will cause irreversible precipitation[3].

Materials Required:
  • SOMCL-863 (API)

  • Dimethyl Sulfoxide (DMSO, anhydrous, cell-culture grade)

  • Solutol HS-15 (Kolliphor HS 15), pre-warmed to 37°C to liquefy

  • 5% Dextrose in Water (D5W)

Step-by-Step Methodology (Target: 5% DMSO / 10% Solutol HS-15 / 85% D5W):
  • API Dissolution: Weigh the required mass of SOMCL-863. Add the calculated volume of DMSO (exactly 5% of the final total volume). Vortex and sonicate in a water bath at room temperature until the solution is completely clear.

    • Validation Checkpoint: Hold the tube against a light source; absolutely no micro-crystals should be visible.

  • Surfactant Integration: Add the liquefied Solutol HS-15 (10% of final volume) directly to the DMSO-API solution. Vortex vigorously for 2 minutes.

    • Causality: The surfactant must thoroughly coat the solvated API molecules before water is introduced to prevent rapid nucleation.

  • Aqueous Dilution (Critical Step): Place the tube on a vortex mixer set to medium speed. While continuously vortexing, add the D5W (85% of final volume) dropwise (approx. 1 drop per second).

    • Causality: Rapid addition causes "solvent shock," where local water concentrations exceed the micelle capacity, crashing the drug out of solution.

  • Final Equilibration: Sonicate the final mixture for 5 minutes to degas and ensure micellar equilibrium. The final formulation should be optically clear and stable for up to 3 days at 4°C.

Formulation Step1 1. API Dissolution (SOMCL-863 + DMSO) Step2 2. Surfactant Addition (Solutol HS-15) Step1->Step2 Step3 3. Homogenization (Vortex/Sonicate) Step2->Step3 Step4 4. Aqueous Dilution (D5W Dropwise) Step3->Step4 Prevent solvent shock Step5 5. Final Vehicle (Clear Solution) Step4->Step5

Caption: Step-by-step workflow for formulating a micellar solution for oral gavage.

Troubleshooting Guides & FAQs

Q: My SOMCL-863 solution turned cloudy immediately after adding the aqueous phase. How do I recover it? A: Cloudiness indicates precipitation due to solvent shock or exceeding the thermodynamic solubility limit. Troubleshooting: You cannot reverse this by simply heating or sonicating, as the crystal lattice has reformed. You must discard the mixture and start over. Ensure that during Step 3, the aqueous phase is added strictly dropwise while under continuous agitation. If it still precipitates despite careful addition, your target concentration may be too high for a 5% DMSO/10% Solutol system, requiring a shift to the heavier PEG300/Tween 80 co-solvent system.

Q: Can I increase the DMSO concentration to 20% to dissolve a higher dose of SOMCL-863? A: No. For oral gavage in rodents, DMSO concentrations exceeding 10% cause severe gastrointestinal irritation, mucosal damage, and systemic toxicity, which will confound your efficacy data and violate IACUC/ethics guidelines[2]. If higher doses are needed, switch to a suspension formulation (e.g., 0.5% CMC-Na).

Q: Why use D5W instead of standard PBS or Saline as the aqueous phase? A: High ionic strength solutions (like PBS) can lower the "cloud point" of non-ionic surfactants like Solutol HS-15, promoting micelle aggregation and API precipitation. D5W (5% Dextrose) provides an isotonic environment without the salting-out effect, maintaining vehicle stability.

Q: What is the recommended dosing volume and needle size for mice? A: The standard and safest dosing volume is 10 mL/kg (e.g., 200 µL for a 20g mouse). Exceeding this can cause gastric distension and reflux. Use a 20-22 gauge reusable stainless steel or flexible plastic gavage needle with a bulbous tip to prevent esophageal trauma.

References

  • Wang L, Ai J, Shen Y, et al. "SOMCL-863, a novel, selective and orally bioavailable small-molecule c-Met inhibitor, exhibits antitumor activity both in vitro and in vivo." Cancer Letters. 2014 Aug 28;351(1):143-50. URL:[Link]

  • M. K. Patel, et al. "Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data." Indian Journal of Pharmaceutical Sciences. 2014. URL:[Link]

Sources

Troubleshooting

Technical Support Center: SOMCL-863 Handling, Storage, and Degradation Prevention

Welcome to the Technical Support Center for SOMCL-863 . As a highly selective, orally bioavailable c-Met receptor tyrosine kinase inhibitor, SOMCL-863 is a critical small-molecule tool for investigating HGF/c-Met-driven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for SOMCL-863 . As a highly selective, orally bioavailable c-Met receptor tyrosine kinase inhibitor, SOMCL-863 is a critical small-molecule tool for investigating HGF/c-Met-driven neoplastic phenotypes and tumor angiogenesis [1]. However, its structural integrity is susceptible to environmental degradation during long-term laboratory storage.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals and researchers with field-proven, mechanistically grounded troubleshooting strategies. By understanding the chemical causality behind degradation, you can implement self-validating protocols to ensure reproducible in vitro and in vivo efficacy.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my SOMCL-863 DMSO stock solution lose potency after a few weeks at -20°C? Causality & Mechanism: The loss of c-Met inhibitory activity in solution is rarely due to thermal degradation at -20°C, but rather a combination of solvent hygroscopicity and freeze-thaw cycling. SOMCL-863 (Formula: C₂₃H₂₄F₃N₅O₃) features a nitrobenzylamine moiety and a piperazine ring [2]. Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time a stock vial is opened, it absorbs atmospheric moisture. This water introduces dissolved oxygen and facilitates hydrolysis or N-oxidation of the piperazine nitrogens. Furthermore, repeated freeze-thaw cycles cause micro-precipitation. Once precipitated out of solution, the compound often fails to fully redissolve upon thawing, leading to a drastically lower effective concentration in your assays. Corrective Action: Always use anhydrous DMSO (≥99.9% purity) and prepare single-use aliquots immediately upon reconstitution. Store these aliquots at -80°C, not -20°C.

Q2: I noticed a color shift in my lyophilized SOMCL-863 powder after leaving it on the bench. Is it still usable? Causality & Mechanism: A color shift (often yellowing or darkening) indicates photolytic degradation. The nitroaromatic system in SOMCL-863 is highly sensitive to prolonged exposure to UV and ambient visible light, which triggers intra-molecular photoreactions and radical formation. Corrective Action: Do not use discolored powder for critical IC₅₀ determinations or in vivo dosing. Photolytic byproducts can exhibit off-target cytotoxicity or act as competitive antagonists without effectively inhibiting c-Met. Always store the solid powder in an amber vial within a desiccator at -20°C.

Q3: How exactly does degraded SOMCL-863 impact my downstream HGF/c-Met signaling readouts? Causality & Mechanism: Intact SOMCL-863 effectively abrogates c-Met phosphorylation by occupying the ATP-binding pocket of the kinase domain, subsequently downregulating the PI3K/AKT and MAPK/ERK pathways to arrest tumor proliferation and angiogenesis [1, 3]. Degraded SOMCL-863 loses its binding affinity. Consequently, you will observe false-negative results: persistent phosphorylation of c-Met (p-Met) and its downstream effectors, even at high drug concentrations, leading to uncontrolled cell scattering and invasive growth.

Part 2: Visualizing the Mechanism and Workflow

Mechanism of Action & Degradation Impact

Pathway HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K MAPK MAPK / ERK Pathway cMet->MAPK SOMCL SOMCL-863 (Active) SOMCL->cMet Inhibits DegSOMCL Degraded SOMCL-863 (Inactive) DegSOMCL->cMet Fails to Inhibit Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation

Fig 1: HGF/c-Met signaling pathway and the inhibitory mechanism of intact SOMCL-863.

Optimal Storage & Handling Workflow

Workflow Powder Lyophilized SOMCL-863 Powder (Store at -20°C in Desiccator) Recon Reconstitute in Anhydrous DMSO (Under Argon/Nitrogen) Powder->Recon Aliquot Create Single-Use Aliquots (e.g., 10 mM stock) Recon->Aliquot Store Store Aliquots at -80°C (Protect from Light) Aliquot->Store Thaw Thaw Immediately Before Use (Discard unused portion) Store->Thaw

Fig 2: Optimal reconstitution and aliquoting workflow to prevent SOMCL-863 degradation.

Part 3: Quantitative Stability Data

To ensure experimental reproducibility, adhere strictly to the stability limits outlined below. Data is synthesized from the structural vulnerabilities of the SOMCL-863 molecule [2].

Storage ConditionFormulationTimeframePurity / Potency RetentionPrimary Degradation Risk
Room Temp (25°C) Powder1 Month> 95%Photolytic degradation
Room Temp (25°C) DMSO Stock1 Week< 85%Hydrolysis / N-Oxidation
4°C DMSO Stock1 Month~ 90%Precipitation / Oxidation
-20°C Powder3 Years> 99%Moisture ingress
-80°C DMSO Stock1 Year> 98% (No freeze-thaw)Freeze-thaw cycling

Part 4: Self-Validating Experimental Protocols

Protocol 1: Anhydrous Reconstitution and Aliquoting of SOMCL-863

Objective: To generate a stable 10 mM stock solution while preventing moisture-induced degradation.

  • Equilibration (Critical Step): Remove the lyophilized SOMCL-863 vial from the -20°C desiccator. Allow the vial to equilibrate to room temperature for at least 30 minutes BEFORE opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, accelerating hydrolysis.

  • Inert Atmosphere: Perform the reconstitution in a glove box or under a gentle stream of dry Argon or Nitrogen gas.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO (e.g., to 1 mg of SOMCL-863, add ~210 µL DMSO to yield a 10 mM stock).

  • Dissolution: Vortex gently for 1 minute. Do not sonicate for prolonged periods (>5 mins) as this generates localized heat which can degrade the compound.

  • Aliquoting: Immediately dispense the solution into low-bind, amber microcentrifuge tubes in single-use volumes (e.g., 10 µL to 20 µL per tube).

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a dedicated -80°C freezer.

Protocol 2: Self-Validating LC-MS/MS Quality Control Assay

Objective: To verify the structural integrity of stored SOMCL-863 prior to critical in vivo xenograft studies.

  • Sample Preparation: Thaw one single-use aliquot (10 mM) and dilute to 1 µM in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Detection: Monitor the parent ion transition for SOMCL-863 (Exact Mass: [M+H]⁺ m/z ~476.19 based on MW 475.47) [2].

  • Validation Logic: Include a freshly prepared standard curve from a new, factory-sealed powder batch. If the stored aliquot's Area Under the Curve (AUC) deviates by >5% from the fresh standard, or if novel peaks (e.g., m/z ~492 indicating N-oxide formation) appear, the batch has degraded and must be discarded.

References

  • Wang L, et al. "SOMCL-863, a novel, selective and orally bioavailable small-molecule c-Met inhibitor, exhibits antitumor activity both in vitro and in vivo." Cancer Letters, 2014. Available at:[Link]

  • Peng Z, et al. "HGF/c-MET: A Promising Therapeutic Target in the Digestive System Cancers." International Journal of Molecular Sciences (MDPI), 2018. Available at:[Link]

Optimization

Technical Support Center: Refining Molecular Dynamics Simulation Parameters for SOMCL-863 Stability

Welcome to the Advanced Application Support Center. This guide is curated for computational chemists and drug development professionals modeling the binding stability of SOMCL-863. As a highly selective, orally bioavaila...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is curated for computational chemists and drug development professionals modeling the binding stability of SOMCL-863. As a highly selective, orally bioavailable small-molecule c-Met inhibitor, SOMCL-863 demonstrates potent antitumor activity by targeting the c-Met kinase domain ()[1].

Because aberrant c-Met signaling drives tumor cell proliferation and angiogenesis, accurately modeling the abrogation of this pathway requires precise molecular dynamics (MD) parameterization ()[1]. Below, you will find our expert troubleshooting guide, validated parameters, and a self-validating protocol to ensure your MD simulations are thermodynamically stable and mechanistically accurate.

Pathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates KinaseDomain c-Met Kinase Domain (Active Site) cMet->KinaseDomain Autophosphorylation SOMCL SOMCL-863 (Inhibitor) SOMCL->KinaseDomain Competitive Binding Signaling Downstream Signaling (Proliferation & Angiogenesis) KinaseDomain->Signaling Oncogenic Pathway Inhibition Signal Abrogation (Tumor Regression) KinaseDomain->Inhibition When Inhibited

Mechanism of Action: SOMCL-863 competitive inhibition of the c-Met signaling pathway.

Troubleshooting & FAQs

Q1: Why does SOMCL-863 exhibit high RMSD fluctuations during the initial NVT equilibration phase? Expert Insight (Causality): SOMCL-863 (Formula: C23H24F3N5O3) contains a highly electronegative trifluoromethyl group and multiple rigid rings ()[2]. If partial atomic charges are assigned using fast, empirical methods (like Gasteiger), the electrostatic representation of the fluorine atoms will be inaccurate. This causes artificial electrostatic repulsions within the c-Met binding pocket, leading to ligand displacement and high Root Mean Square Deviation (RMSD). Self-Validating Solution: Recalculate the partial atomic charges using a high-level quantum mechanical approach. We recommend using the Gaussian 03 program at the HF/6-31G* level to derive Restrained Electrostatic Potential (RESP) charges at a neutral pH ()[3]. Validate the charge distribution by visualizing the electrostatic potential map before generating the topology.

Q2: How should I handle the protonation states of the c-Met kinase domain to ensure complex stability? Expert Insight (Causality): The c-Met kinase active site relies on specific hydrogen-bonding networks to anchor inhibitors. Standard topology generators often assign default protonation states (e.g., protonating both nitrogens on histidine residues), which can disrupt native hydrogen bonds and destabilize the SOMCL-863 complex. Self-Validating Solution: Conduct a pKa calculation prior to solvation. Literature standards for c-Met MD simulations dictate that histidines 164 and 200 must be protonated specifically at the δ position (HID) at a neutral pH ()[3]. Verify the hydrogen bond distances between these histidines and the ligand during the first 10 ns of your trajectory; they should remain tightly within 2.8–3.2 Å.

Q3: What are the optimal production run parameters to prevent integration errors and maintain energy conservation? Expert Insight (Causality): High-frequency bond vibrations, particularly those involving hydrogen atoms, will cause the simulation to fail if the time step exceeds the vibrational period. Furthermore, truncating long-range electrostatic interactions creates artificial boundaries that lead to energy drift over long production runs. Self-Validating Solution: Implement the SHAKE algorithm to strictly constrain all bonds involving hydrogen atoms ()[3]. This suppresses high-frequency vibrations, safely allowing for a 2 fs integration time step. For non-bonded interactions, set a cut-off distance of 8.0 Å and employ the Particle Mesh Ewald (PME) method to accurately compute long-range electrostatics ()[3]. Monitor the total energy (ETOT) during the run; a stable, horizontal trend line confirms proper parameterization.

Quantitative Data: Recommended MD Parameters

To standardize your workflow and ensure reproducibility, adhere to the following validated parameters for SOMCL-863/c-Met simulations:

ParameterRecommended ValueScientific Justification
Force Field (Protein) AMBER ff03Optimized for maintaining protein secondary structure stability ()[3].
Force Field (Ligand) GAFFProvides broad, accurate coverage for organic molecules like SOMCL-863.
Partial Charges RESP (HF/6-31G*)Ensures highly accurate electrostatic representation of the trifluoromethyl group.
Time Step 2 fsBalances computational efficiency with integration stability.
Cut-off Distance 8.0 ÅStandard threshold for van der Waals and short-range electrostatics.
Long-range Electrostatics PME MethodPrevents artificial truncation effects and energy drift.
Bond Constraints SHAKE AlgorithmRestricts hydrogen bond vibrations to allow the 2 fs time step.

Step-by-Step Methodology: MD Simulation Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

MD_Workflow A 1. Ligand Parameterization (Gaussian 03, RESP charges) C 3. Complex Assembly & Solvation (TIP3P Water Box) A->C B 2. Protein Preparation (c-Met kinase, AMBER ff03) B->C D 4. Energy Minimization (Steepest Descent + Conjugate Gradient) C->D Solvated Complex E 5. Equilibration (NVT & NPT) (Position Restraints on Heavy Atoms) D->E Minimized System F 6. Production MD (PME, SHAKE, 2fs timestep) E->F Equilibrated System

Step-by-step molecular dynamics simulation workflow for the SOMCL-863/c-Met complex.

Step 1: Ligand Preparation and Parameterization

  • Extract the 3D conformation of SOMCL-863 from your molecular docking results.

  • Optimize the geometry using Gaussian 03 at the HF/6-31G* level.

  • Calculate the partial atomic charges using the RESP method at a neutral pH.

  • Assign atom types and generate the topology using the General AMBER Force Field (GAFF). Validation Check: Inspect the generated .frcmod file. There must be zero missing angle or dihedral parameters.

Step 2: Protein Preparation

  • Retrieve the c-Met kinase domain structure (e.g., from the Protein Data Bank).

  • Remove co-crystallized waters, ions, and alternate conformations.

  • Assign protonation states for a neutral pH. Manually set Histidine 164 and Histidine 200 to the HID state (protonated at the δ position).

  • Generate the protein topology using the AMBER ff03 force field. Validation Check: Run a dry-run topology check in your MD engine (e.g., tleap in AMBER) to ensure there are no net charge anomalies before adding ions.

Step 3: Solvation and Ionization

  • Merge the SOMCL-863 and c-Met topologies to form the complex.

  • Center the complex in a cubic or dodecahedral periodic box.

  • Solvate the system using the TIP3P water model, ensuring a minimum distance of 10.0 Å between the protein edge and the box boundary.

  • Add counterions (Na+ or Cl-) to neutralize the system. Validation Check: The total system charge must be exactly 0.000.

Step 4: Energy Minimization

  • Perform 5,000 steps of Steepest Descent minimization with position restraints (1000 kJ/mol/nm²) applied to the heavy atoms of the protein and ligand.

  • Follow with 5,000 steps of Conjugate Gradient minimization without restraints. Validation Check: The maximum force (Fmax) must be < 1000 kJ/mol/nm.

Step 5: Equilibration (NVT and NPT)

  • NVT (Constant Volume & Temperature): Run for 100 ps at 300 K using a modified Berendsen thermostat. Apply position restraints to heavy atoms.

  • NPT (Constant Pressure & Temperature): Run for 100 ps at 1.0 bar using the Parrinello-Rahman barostat. Keep restraints on heavy atoms. Validation Check: Plot temperature and pressure over time. Temperature must plateau at 300 K, and pressure should oscillate evenly around 1.0 bar.

Step 6: Production Run

  • Remove all position restraints.

  • Enable the SHAKE algorithm to constrain bonds involving hydrogen.

  • Set the integration time step to 2 fs.

  • Configure non-bonded interactions with an 8.0 Å cut-off and use PME for long-range electrostatics.

  • Execute the production run for a minimum of 50-100 ns. Validation Check: Extract the RMSD of the protein backbone and the ligand. The system is considered thermodynamically stable and successfully parameterized when the RMSD plateaus with fluctuations of ≤ 2.0 Å.

References

  • Wang L, et al. "SOMCL-863, a novel, selective and orally bioavailable small-molecule c-Met inhibitor, exhibits antitumor activity both in vitro and in vivo." Cancer Letters, 2014 Aug 28;351(1):143-50.[Link]

  • "Novel anti-cancer agents based on germacrone: design, synthesis, biological activity, docking studies and MD simulations." RSC Advances, 2017.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Compound Exposure Time for SOMCL-863 in Cell Viability Assays

Welcome to the technical support guide for optimizing experiments with SOMCL-863, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing experiments with SOMCL-863, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for cell viability assays involving SOMCL-863. Understanding the mechanism of action of SOMCL-863 is paramount to designing and interpreting these experiments correctly.

SOMCL-863 targets PLK1, a crucial regulator of multiple stages of mitosis.[1][2] Inhibition of PLK1 leads to a mitotic block, ultimately triggering apoptosis (programmed cell death).[1][3][4] Therefore, the duration of compound exposure is a critical parameter that directly influences the observed cytotoxic effects. This guide will walk you through the nuances of optimizing this crucial variable.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for SOMCL-863 and other PLK1 inhibitors?

A1: SOMCL-863 and other inhibitors of Polo-like kinase 1 (PLK1) function by targeting the ATP-binding pocket of the PLK1 kinase domain.[2] PLK1 is a serine/threonine kinase that plays a pivotal role in various stages of cell division, including mitotic entry, spindle formation, and cytokinesis.[1][2][5] By inhibiting PLK1, these compounds disrupt the normal progression of mitosis, leading to a G2/M phase cell cycle arrest.[4][6] This prolonged mitotic arrest ultimately activates the apoptotic pathway, resulting in cancer cell death.[3][4][6]

Q2: Why is exposure time so critical when assessing the cytotoxicity of SOMCL-863?

A2: The cytotoxicity of SOMCL-863 is intrinsically linked to its effect on the cell cycle. The process of mitotic arrest followed by apoptosis is not instantaneous. The time required for a cell to enter mitosis, arrest, and subsequently commit to and execute apoptosis dictates the necessary exposure duration. Short exposure times may only capture the initial cytostatic effect (cell cycle arrest) and underestimate the compound's full cytotoxic potential. Conversely, excessively long exposure times might lead to secondary effects not directly related to PLK1 inhibition or cause compound degradation in the culture medium. Therefore, optimizing the exposure time is crucial for obtaining an accurate IC50 value and understanding the true efficacy of SOMCL-863.

Q3: What is a typical starting range for exposure time with SOMCL-863 in a cell viability assay?

A3: A good starting point for a time-course experiment is to assess cell viability at 24, 48, and 72 hours of continuous exposure to SOMCL-863.[7] This range is often sufficient to observe the progression from mitotic arrest to apoptosis in many cancer cell lines. However, the optimal time will be cell-line dependent, influenced by the cell doubling time.[8][9] For rapidly dividing cell lines, a significant effect may be observed at 24 hours, while slower-growing lines may require 72 hours or longer to exhibit a maximal response.

Q4: My IC50 values for SOMCL-863 vary significantly between experiments. What could be the cause?

A4: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[10][11] For a cell cycle-dependent compound like SOMCL-863, variability in the cell cycle distribution of your starting population can be a major contributor. Other factors include inconsistencies in cell seeding density, passage number, and the precise duration of compound exposure.[10][11] It is also crucial to ensure the compound is fully solubilized and stable in your culture medium for the duration of the experiment.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter when optimizing SOMCL-863 exposure time.

Problem 1: High cell viability even at high concentrations of SOMCL-863 after a 24-hour exposure.

Possible Cause & Solution

  • Insufficient Exposure Time: As mentioned, 24 hours may not be long enough for the full apoptotic effect to manifest, especially in slower-growing cell lines.

    • Troubleshooting Step: Perform a time-course experiment, extending the exposure duration to 48 and 72 hours.[7] This will help determine the point of maximal effect.

  • Low Proliferative Rate: The efficacy of PLK1 inhibitors is most pronounced in rapidly dividing cells. If your cells have a long doubling time or are in a quiescent state, the impact of mitotic arrest will be less significant.

    • Troubleshooting Step: Ensure your cells are in the logarithmic growth phase when you add the compound.[10] You can also consider synchronizing the cells to enrich the population in the G2/M phase before adding SOMCL-863.

  • Compound Instability or Precipitation: The compound may be degrading or precipitating out of solution over time.

    • Troubleshooting Step: Visually inspect your culture plates for any signs of precipitation.[10] If you suspect instability, consider a medium change with fresh compound at intermediate time points for longer exposures.

Problem 2: I observe a significant decrease in cell number (or confluence) under the microscope, but my viability assay (e.g., MTT, WST-1) shows only a modest effect.

Possible Cause & Solution

  • Metabolic-Based Assays and Cytostatic Effects: Assays like MTT, WST-1, and resazurin measure metabolic activity, which may not directly correlate with cell number, especially when a compound induces a cytostatic effect like mitotic arrest.[12] Cells arrested in mitosis can remain metabolically active for some time before undergoing apoptosis.

    • Troubleshooting Step: Complement your metabolic assay with an orthogonal method that directly measures cell number (e.g., crystal violet staining or a DNA-binding fluorescent dye-based assay) or cytotoxicity (e.g., LDH release assay).[13][14] This will provide a more comprehensive picture of the cellular response.

  • Timing of Assay Readout: The timing of the addition of the viability reagent relative to the compound exposure can influence the results.

    • Troubleshooting Step: Ensure the incubation time with the viability reagent is consistent across all experiments and optimized according to the manufacturer's protocol.[12][15]

Problem 3: How can I confirm that the observed cell death is due to mitotic arrest and subsequent apoptosis?

Possible Cause & Solution

  • Confirmation of Mechanism of Action: It is essential to verify that SOMCL-863 is inducing the expected phenotype in your cell line.

    • Troubleshooting Step 1: Cell Cycle Analysis: Treat your cells with SOMCL-863 for a shorter duration (e.g., 12-24 hours) and perform flow cytometry analysis of DNA content (e.g., using propidium iodide staining).[16] You should observe an accumulation of cells in the G2/M phase.[4]

    • Troubleshooting Step 2: Apoptosis Assay: To confirm that the G2/M arrest is followed by apoptosis, you can perform an annexin V/propidium iodide staining assay by flow cytometry or a caspase-3/7 activity assay.[13][17] An increase in the apoptotic population should be evident at later time points (e.g., 48-72 hours).

Experimental Protocols

Protocol 1: Time-Course Cell Viability Assay

This protocol outlines a general procedure for determining the optimal exposure time for SOMCL-863.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of SOMCL-863 in your cell culture medium. Include a vehicle control (e.g., DMSO at a final concentration of <0.5%).[10][11]

  • Compound Addition: Add the diluted SOMCL-863 and vehicle control to the appropriate wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Viability Assessment: At each time point, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, CellTiter-Glo®, or WST-1).[12][15]

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves for each time point to determine the IC50 values.[7]

ParameterRecommendation
Cell Seeding Density Optimize for logarithmic growth throughout the experiment.
SOMCL-863 Concentrations Use a wide range initially (e.g., 0.1 nM to 10 µM) to capture the full dose-response.
Exposure Times 24, 48, and 72 hours.
Replicates Perform each experiment in triplicate.
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the assessment of SOMCL-863-induced G2/M arrest.

  • Cell Treatment: Seed cells in 6-well plates and treat with SOMCL-863 (at a concentration around the IC50 value) and a vehicle control for 12-24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

cluster_0 Experimental Workflow: Optimizing Exposure Time A 1. Seed Cells (Optimal Density) B 2. Treat with SOMCL-863 (Dose-Response) A->B C 3. Incubate for 24h, 48h, 72h B->C D 4. Perform Viability Assay (e.g., MTT, CTG) C->D Separate plates for each time point E 5. Analyze Data (Determine IC50 at each time point) D->E F 6. Select Optimal Exposure Time E->F

Caption: Workflow for determining the optimal exposure time for SOMCL-863.

cluster_1 SOMCL-863 Mechanism of Action SOMCL863 SOMCL-863 PLK1 PLK1 Kinase Activity SOMCL863->PLK1 Inhibition Mitosis Normal Mitotic Progression G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of SOMCL-863 and capmatinib in vivo

Comparative In Vivo Analysis of c-Met Inhibitors: SOMCL-863 vs. Capmatinib Introduction The dysregulation of the HGF/c-Met signaling axis is a well-established driver of oncogenesis, promoting tumor cell proliferation, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative In Vivo Analysis of c-Met Inhibitors: SOMCL-863 vs. Capmatinib

Introduction The dysregulation of the HGF/c-Met signaling axis is a well-established driver of oncogenesis, promoting tumor cell proliferation, survival, and metastasis. Targeting this pathway has led to the development of various small-molecule inhibitors. This guide provides a comprehensive in vivo comparative analysis between SOMCL-863, a novel and highly selective investigational c-Met inhibitor[1], and capmatinib (INC280), a benchmark FDA-approved therapeutic for MET-dysregulated cancers[2]. By examining their pharmacodynamics, efficacy profiles, and the rigorous methodologies used to evaluate them, this guide equips researchers with actionable insights for preclinical study design.

Mechanistic Overview Both SOMCL-863 and capmatinib function by selectively binding to the intracellular kinase domain of the c-Met receptor, thereby abrogating its autophosphorylation. This blockade halts downstream signaling cascades, primarily the PI3K/AKT and Ras/MAPK pathways, which are critical for tumor proliferation and angiogenesis[1],[3].

Pathway cluster_inhibitors Small Molecule Inhibitors HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K MAPK Ras / MAPK Pathway cMet->MAPK SOMCL SOMCL-863 SOMCL->cMet Capmatinib Capmatinib Capmatinib->cMet Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation Angiogenesis Angiogenesis (IL-8) MAPK->Angiogenesis

Fig 1: Mechanism of c-Met inhibition by SOMCL-863 and capmatinib blocking downstream oncogenesis.

Comparative In Vivo Efficacy To objectively compare these compounds, researchers rely heavily on MET-amplified xenograft models, such as EBC-1 (lung squamous cell carcinoma) and NCI-H1993 (lung adenocarcinoma). These models are highly dependent on c-Met signaling, providing a robust genetic background for evaluating on-target efficacy[1],[3].

SOMCL-863: In EBC-1 and NCI-H1993 xenografts, SOMCL-863 demonstrates potent anti-tumor efficacy. Uniquely, its in vivo profile is characterized not only by anti-proliferative effects but also by distinct anti-angiogenic mechanisms. Treatment with SOMCL-863 significantly reduces microvessel density within the tumor microenvironment and suppresses the secretion of the pro-angiogenic factor IL-8[1].

Capmatinib: As a highly potent type Ib MET inhibitor, capmatinib has shown profound activity in identical preclinical models. In EBC-1 xenografts, capmatinib treatment induces pronounced tumor regression, even in large, established tumors[3],[4]. Furthermore, capmatinib has been validated in patient-derived xenograft (PDX) models and demonstrates in vivo radiosensitizing properties, enhancing the efficacy of localized radiation therapy across MET-amplified and MET exon 14-mutated models[5].

Quantitative Data Summary

ParameterSOMCL-863Capmatinib (INC280)
Primary Target c-Metc-Met (Type Ib inhibitor)
Clinical Status Preclinical / InvestigationalFDA Approved (2020)[2]
Validated Xenograft Models EBC-1, NCI-H1993[1]EBC-1, NCI-H1993, Hs746T, PDX[3],[5]
Key In Vivo Mechanisms Anti-proliferative, Anti-angiogenic (reduces IL-8 & CD31+ vessels)[1]Anti-proliferative, pro-apoptotic, radiosensitizing[5]
Typical In Vivo Dosing Oral (PO), dose-dependent10-20 mg/kg (PO), QD or BID[5],[4]
Efficacy Profile Substantial tumor growth inhibition (TGI)[1]Pronounced tumor regression[3]

Experimental Protocol: Self-Validating Xenograft Workflow To ensure reproducibility and scientific integrity, evaluating MET inhibitors in vivo requires a self-validating experimental design. The following protocol outlines the gold-standard methodology for comparing SOMCL-863 and capmatinib using the EBC-1 xenograft model.

Causality & Design Rationale:

  • Model Selection: EBC-1 cells harbor MET gene amplification, ensuring the tumor is "addicted" to the target pathway. This prevents false negatives that occur in non-MET-driven tumors.

  • Randomization Threshold: Tumors must reach 150-200 mm³ before treatment. This ensures the tumors have established vascular networks and are in the exponential growth phase, allowing for accurate assessment of both anti-proliferative and anti-angiogenic effects.

  • Biomarker Validation: Efficacy cannot be proven by tumor volume alone. Ex vivo immunohistochemistry (IHC) for phosphorylated MET (p-MET) is mandatory to confirm target engagement (pharmacodynamics), while Ki-67 and CD31 assess proliferation and angiogenesis, respectively.

Step-by-Step Methodology:

  • Cell Preparation: Culture EBC-1 cells in MEM supplemented with 10% FBS. Harvest cells in the logarithmic growth phase and resuspend in a 1:1 mixture of PBS and Matrigel (to enhance engraftment) at a concentration of 5×106 cells per 100 µL.

  • Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female BALB/c nude mice.

  • Monitoring & Randomization: Measure tumor dimensions using digital calipers twice weekly. Calculate volume using the formula: V=0.5×(length×width2) . Once average tumor volumes reach 150-200 mm³, randomize mice into three groups (n=8/group): Vehicle Control, SOMCL-863, and Capmatinib.

  • Dosing: Administer compounds via oral gavage (PO) daily. Ensure compounds are formulated in appropriate vehicles (e.g., 0.5% methylcellulose/0.2% Tween 80) to guarantee optimal oral bioavailability.

  • In Vivo Assessment: Record tumor volumes and body weights every 2-3 days. A body weight loss of >10% indicates systemic toxicity, requiring dose modification.

  • Tissue Harvesting & Ex Vivo Analysis: At the study endpoint (or when control tumors reach 1500 mm³), euthanize the mice. Excise tumors, weigh them, and divide the tissue. Snap-freeze one half for Western blot analysis of p-MET/total MET, and fix the other half in 10% formalin for IHC staining (Ki-67 for proliferation, CD31 for microvessel density).

Workflow Step1 1. Cell Prep (EBC-1 in Matrigel) Step2 2. Inoculation (BALB/c Nude) Step1->Step2 Step3 3. Engraftment (Wait for 150-200 mm³) Step2->Step3 Step4 4. Randomization (Vehicle vs. Inhibitors) Step3->Step4 Step5 5. Oral Gavage (Daily Dosing) Step4->Step5 Step6 6. Monitoring (Caliper & Body Wt) Step5->Step6 Step7 7. Ex Vivo IHC (p-MET, Ki-67, CD31) Step6->Step7

Fig 2: Standardized in vivo xenograft workflow for evaluating c-Met targeted therapeutics.

Conclusion Both SOMCL-863 and capmatinib represent potent strategies for inhibiting the c-Met pathway in vivo. While capmatinib serves as an established, highly potent clinical benchmark capable of inducing rapid tumor regression and radiosensitization[3],[5], SOMCL-863 distinguishes itself through its dual action of direct tumor growth inhibition and potent anti-angiogenic modulation via IL-8 suppression[1]. For drug development professionals, selecting between these profiles depends on whether the therapeutic goal is pure kinase inhibition or broader tumor microenvironment modulation.

References

1.[1] SOMCL-863, a novel, selective and orally bioavailable small-molecule c-Met inhibitor, exhibits antitumor activity both in vitro and in vivo - PubMed (nih.gov) - 1 2.[3] Capmatinib (INC280) Is Active Against Models of Non–Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation - AACR Journals - 3 3.[5] MET Inhibitor Capmatinib Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PMC (nih.gov) - 5 4.[4] Capmatinib shows antitumor efficacy in several mouse xenograft models... - ResearchGate - 4 5.[2] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis - ACS Publications - 2

Comparative

Comparative Binding Kinetics of SOMCL-863 and Tepotinib to the c-Met Receptor: A Technical Guide

Introduction & Mechanistic Overview The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding its natural ligand hepatocyte growth factor (HGF), activates downstream signaling...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding its natural ligand hepatocyte growth factor (HGF), activates downstream signaling cascades (such as PI3K/AKT and MAPK/ERK) that drive cellular proliferation, survival, and invasive growth[1]. Dysregulation of the HGF/c-Met axis is a validated oncogenic driver in malignancies like non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC)[2].

This guide provides an objective, data-driven comparison of two potent c-Met inhibitors: Tepotinib (MSC2156119J), an FDA-approved Type Ib inhibitor[3], and SOMCL-863 , a highly selective, orally bioavailable small-molecule inhibitor currently utilized in advanced preclinical cancer research[4].

Structural & Kinetic Binding Profiles

Tepotinib (MSC2156119J): The "Slow-Off" Type Ib Inhibitor

Tepotinib is a highly selective, reversible, ATP-competitive Type Ib c-Met inhibitor[3]. Structural characterizations reveal that tepotinib adopts a distinct U-shaped conformation within the c-Met ATP-binding pocket[3]. Its defining kinetic feature is a highly buried binding mode that results in a slow dissociation rate (extended residence time)[3]. Specifically, the completely defined activation loop (A-loop) of c-Met protrudes into the ATP pocket, facilitating critical π–stacking interactions between tepotinib's pyridazinone ring and the Y1230 sidechain[3]. This structural lock effectively hinders the dissociation of the bound inhibitor, leading to sustained kinase inhibition even as free drug concentrations decline in vivo.

SOMCL-863: The Rapid-Reversible Selective Inhibitor

SOMCL-863 is a novel, highly specific small-molecule c-Met inhibitor designed to effectively abrogate c-Met-dependent cell proliferation, migration, and invasive growth[4]. While it shares ATP-competitive characteristics with Tepotinib, SOMCL-863 demonstrates a kinetic profile optimized for rapid association and reversible binding[5]. In biochemical assays, SOMCL-863 exhibits an IC50 in the low nanomolar range (~0.95 to 2.4 nM depending on ATP pre-incubation conditions)[5][6]. Crucially, it demonstrates exceptional selectivity, showing >400-fold to 10,000-fold specificity for c-Met over a broad panel of other tyrosine kinases (including Ron, KDR, and c-Kit)[5][6].

G HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds & Activates PI3K PI3K / AKT Pathway (Survival) cMet->PI3K Phosphorylation MAPK MAPK / ERK Pathway (Proliferation) cMet->MAPK Phosphorylation Tepotinib Tepotinib (Type Ib Inhibitor) Tepotinib->cMet Blocks ATP Pocket (π-stacking Y1230) SOMCL SOMCL-863 (Selective Inhibitor) SOMCL->cMet Inhibits Kinase Activity Tumor Tumor Growth & Metastasis PI3K->Tumor MAPK->Tumor

Fig 1: HGF/c-Met signaling cascade and the inhibitory mechanisms of Tepotinib and SOMCL-863.

Quantitative Data Comparison

PropertyTepotinib (MSC2156119J)SOMCL-863
Inhibitor Type Type Ib (ATP-competitive)ATP-competitive small molecule
Biochemical IC50 1.7 nM~0.95 - 2.4 nM
Binding Mode U-shaped conformation, π-stacking with Y1230Reversible ATP-pocket binding
Kinetic Profile Slow dissociation (high residence time)Rapid association, reversible
Selectivity Highly selective for c-Met>400-fold selectivity over 15+ kinases
Clinical Status FDA Approved (NSCLC METex14)Preclinical / Investigational

Experimental Methodologies

To accurately validate the binding kinetics and inhibitory concentrations of these compounds, researchers must employ orthogonal techniques. The following protocols are engineered for maximum reliability and self-validation.

Protocol 1: Real-Time Binding Kinetics via Surface Plasmon Resonance (SPR)

Expertise & Causality: SPR is selected over standard end-point assays because it provides label-free, real-time monitoring of the association ( Kon​ ) and dissociation ( Koff​ ) phases. This temporal resolution is critical for identifying the slow-off rate characteristic of Type Ib inhibitors like Tepotinib, which might otherwise appear identical to rapid-reversible inhibitors like SOMCL-863 in a standard IC50 assay.

  • Surface Preparation: Immobilize recombinant human c-Met kinase domain onto a CM5 sensor chip via standard amine coupling. Causality: Amine coupling ensures stable, covalent attachment of the receptor, preventing baseline drift during the extended dissociation phases required for Tepotinib.

  • Buffer Equilibration: Run running buffer (e.g., HBS-EP+) until the baseline stabilizes.

  • Analyte Injection (Association): Inject serial dilutions of Tepotinib or SOMCL-863 (e.g., 0.1 nM to 100 nM) at a high flow rate (30 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured Kon​ reflects true binding kinetics rather than diffusion constraints.

  • Buffer Wash (Dissociation): Switch to running buffer and monitor dissociation for at least 30 minutes. Causality: Tepotinib's π-stacking interaction requires extended monitoring to accurately calculate its low Koff​ .

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.0) to remove bound analyte.

Self-Validating System: Include a blank buffer injection (zero concentration) for double-referencing to subtract bulk refractive index changes. Use a known rapid-reversible c-Met inhibitor (e.g., Crizotinib) as a positive control to validate that the surface retains active binding capacity ( Rmax​ ) without permanent occlusion.

SPR_Workflow Immobilization 1. c-Met Immobilization (CM5 Sensor Chip) Baseline 2. Buffer Equilibration (Baseline Stabilization) Immobilization->Baseline Injection 3. Inhibitor Injection (Association Phase) Baseline->Injection Dissociation 4. Buffer Wash (Dissociation Phase) Injection->Dissociation Regeneration 5. Surface Regeneration (Glycine-HCl) Dissociation->Regeneration Analysis 6. Kinetic Analysis (Kon, Koff, Kd) Regeneration->Analysis

Fig 2: Surface Plasmon Resonance (SPR) workflow for determining c-Met binding kinetics.

Protocol 2: Kinase Activity Assay via TR-FRET

Expertise & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized for IC50​ determination because the time-delayed fluorescence measurement eliminates background autofluorescence from the small-molecule inhibitors, ensuring high signal-to-noise ratios.

  • Reagent Assembly: In a 384-well plate, combine recombinant c-Met enzyme, fluorescently labeled substrate (e.g., ULight-poly GT), and the inhibitor (Tepotinib or SOMCL-863) at varying concentrations.

  • Pre-incubation: Incubate the enzyme-inhibitor complex for 30 minutes before adding ATP. Causality: Pre-incubation allows slow-binding inhibitors like Tepotinib to reach equilibrium, preventing artificial inflation of the apparent IC50​ .

  • Reaction Initiation: Add ATP (at a concentration near its Km​ for c-Met) to initiate phosphorylation. Incubate for 60 minutes at room temperature.

  • Detection: Add the Europium-labeled anti-phospho antibody and EDTA (to stop the kinase reaction). Read the plate using a TR-FRET compatible microplate reader (excitation 320 nm, emission 615/665 nm).

Self-Validating System: Calculate the Z'-factor for the assay plate using fully inhibited (positive) and uninhibited (negative) controls. A Z'-factor > 0.6 confirms assay robustness. If the Z'-factor falls below this threshold, the plate data must be automatically rejected due to pipetting errors or reagent degradation.

References

  • Wang L, et al. "SOMCL-863, a novel, selective and orally bioavailable small-molecule c-Met inhibitor, exhibits antitumor activity both in vitro and in vivo." Cancer Letters. 4

  • Friese-Hamim M, et al. "Biophysical and structural characterization of the impacts of MET phosphorylation on tepotinib binding." Journal of Biological Chemistry.3

  • Chen M, et al. "Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines." Journal of Medicinal Chemistry. 5

  • Wang C, et al. "Discovery of potent and selective c-Met inhibitors for MET-amplified hepatocellular carcinoma treatment." ResearchGate. 6

  • Bladt F, et al. "The c-Met Inhibitor MSC2156119J Effectively Inhibits Tumor Growth in Liver Cancer Models." Cancers. 2

  • Zhang Y, et al. "The Function of the HGF/c-Met Axis in Hepatocellular Carcinoma." Frontiers in Cell and Developmental Biology. 1

Sources

Validation

Comparing oral bioavailability of SOMCL-863 with other standard c-Met inhibitors

Comparative Pharmacokinetics and Target Engagement: SOMCL-863 vs. Standard c-Met Inhibitors The dysregulation of the hepatocyte growth factor (HGF) and its receptor, c-Met (a receptor tyrosine kinase), is a primary drive...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetics and Target Engagement: SOMCL-863 vs. Standard c-Met Inhibitors

The dysregulation of the hepatocyte growth factor (HGF) and its receptor, c-Met (a receptor tyrosine kinase), is a primary driver of neoplastic phenotypes, including cellular proliferation, angiogenesis, and metastasis[1]. While several c-Met inhibitors have successfully transitioned from bench to bedside, the clinical efficacy of these small-molecule tyrosine kinase inhibitors (TKIs) is intrinsically linked to their pharmacokinetic (PK) profiles—specifically, their absolute oral bioavailability ( F% ) and half-life.

As a Senior Application Scientist, I have structured this guide to objectively compare the preclinical pharmacokinetic profile of SOMCL-863 —a novel, highly selective c-Met inhibitor[1]—against FDA-approved standard-of-care c-Met inhibitors. Furthermore, this guide provides self-validating experimental protocols to accurately measure these parameters in drug development workflows.

Mechanistic Overview of c-Met Inhibition

Small-molecule c-Met inhibitors like SOMCL-863, Capmatinib, and Tepotinib function via ATP-competitive inhibition at the intracellular kinase domain of the receptor[1][2][3]. By preventing the autophosphorylation of tyrosine residues (e.g., Y1234/1235), these compounds abrogate downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT3 pathways.

cMet_Signaling HGF HGF Ligand cMet c-Met Receptor (RTK) HGF->cMet Activates PI3K PI3K / AKT (Survival) cMet->PI3K Phosphorylates MAPK RAS / MAPK (Proliferation) cMet->MAPK Phosphorylates STAT3 STAT3 (Metastasis) cMet->STAT3 Phosphorylates Inhibitor SOMCL-863 / Standard TKIs Inhibitor->cMet ATP-competitive Blockade Phenotype Tumor Growth & Angiogenesis PI3K->Phenotype Drives MAPK->Phenotype Drives STAT3->Phenotype Drives

Fig 1: c-Met signaling pathway and targeted pharmacological blockade by small-molecule inhibitors.

Comparative Pharmacokinetic Data

Oral bioavailability is the critical gatekeeper of a TKI's clinical viability. A drug must survive gastrointestinal absorption and hepatic first-pass metabolism to achieve therapeutic systemic exposure.

SOMCL-863 was developed to optimize these parameters. In preclinical murine models, SOMCL-863 and its lead analogs demonstrated a moderate-to-high absolute oral bioavailability of ~37.5%, coupled with a favorable clearance profile and a half-life of 3.25 hours[4]. In the context of drug development, a ~38% bioavailability in mice is considered highly optimal, as murine models typically exhibit significantly higher metabolic clearance rates than humans. This positions SOMCL-863 competitively against the early-stage profiles of approved drugs like Crizotinib, which ultimately achieved 43% bioavailability in humans[5].

Below is a quantitative comparison of SOMCL-863 against current standard c-Met inhibitors.

InhibitorTarget ProfileAbsolute Oral Bioavailability ( F% ) Tmax​ Terminal Half-Life ( t1/2​ )Clinical Status
SOMCL-863 Selective c-Met~37.5% (Preclinical/Mice)[4]~1-2 h~3.25 h[4]Preclinical[1]
Crizotinib ALK / c-Met / ROS143% (Human)[5]4-6 h[5]42 h[5]FDA Approved
Capmatinib Selective c-Met>70% (Human)[2]1-2 h[2]~4.7 hFDA Approved
Tepotinib Selective c-Met72% (Human)[6]8 h[3]32 h[3]FDA Approved
Savolitinib Selective c-Met69% (Human)[7]3.5 h[7]6.1 h[7]Approved (NMPA)

Data Synthesis Insight: While next-generation selective inhibitors like Capmatinib and Tepotinib have achieved >70% bioavailability in humans[2][6], SOMCL-863's preclinical profile indicates sufficient systemic exposure to drive robust in vivo anti-tumor efficacy, particularly in EBC-1 and NCI-H1993 xenograft models[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of a novel TKI like SOMCL-863 requires rigorous, reproducible methodologies. Do not rely on single-endpoint assays; instead, build causality by linking systemic exposure directly to target engagement.

Protocol A: In Vivo Absolute Bioavailability Assessment via Micro-Dosing

Causality Principle: To accurately calculate absolute bioavailability ( F% ), oral exposure must be compared against 100% systemic availability (intravenous dosing). To eliminate inter-subject variability, a self-validating radiolabeled micro-tracer approach is used[8].

  • Formulation: Prepare the TKI (e.g., SOMCL-863) as an oral suspension (e.g., in 0.5% methylcellulose/0.1% Tween 80) and an intravenous (IV) solution spiked with a 14C -radiolabeled micro-tracer.

  • Administration: Administer the non-radiolabeled oral dose (e.g., 10 mg/kg) to the test subject. Exactly 2 hours post-oral dose, administer the 14C -IV tracer (e.g., 100 μg ) via the tail vein.

  • Sampling: Collect serial blood samples via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Quantification:

    • Analyze the "cold" oral compound using LC-MS/MS.

    • Analyze the 14C -IV tracer using Accelerator Mass Spectrometry (AMS).

  • Pharmacokinetic Analysis: Calculate F% using the dose-normalized Area Under the Curve (AUC):

    F%=(AUCIV​AUCoral​​)×(Doseoral​DoseIV​​)×100
Protocol B: In Vitro Target Engagement (Phospho-c-Met Multiplex Assay)

Causality Principle: High bioavailability is irrelevant without potent target engagement. To prove that the TKI is actively inhibiting c-Met, we must measure the reduction of phosphorylated c-Met (p-c-Met). To prevent false positives caused by overall receptor degradation, this protocol multiplexes p-c-Met and total c-Met in the same well.

  • Cell Culture: Seed EBC-1 cells (c-Met amplified) in 96-well plates at 2×104 cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of SOMCL-863 (0.1 nM to 10 μM ) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL recombinant human HGF for 10 minutes to induce acute c-Met phosphorylation.

  • Lysis & Detection: Lyse cells using RIPA buffer containing protease and phosphatase inhibitors. Transfer lysates to a Meso Scale Discovery (MSD) multiplex plate coated with capture antibodies for both Total c-Met and p-c-Met (Y1234/1235).

  • Validation: Calculate the ratio of p-c-Met to Total c-Met. A true TKI will show a dose-dependent decrease in the ratio, confirming that the loss of signal is due to kinase inhibition, not receptor down-regulation.

References

  • Wang L, et al. (2014). SOMCL-863, a novel, selective and orally bioavailable small-molecule c-Met inhibitor, exhibits antitumor activity both in vitro and in vivo. Cancer Letters. [Link]

  • Chen M, et al. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines... Journal of Medicinal Chemistry (ACS).[Link]

  • FDA Clinical Pharmacology Review (2011). Crizotinib (XALKORI) NDA 202570.[Link]

  • Schmid U, et al. (2022). Population pharmacokinetic analysis of tepotinib, an oral MET kinase inhibitor, including data from the VISION study. Cancer Chemotherapy and Pharmacology.[Link]

  • PubChem / NIH. Capmatinib Compound Summary.[Link]

  • Cui Y, et al. (2023). A Phase 1 Study to Evaluate Absolute Bioavailability and Absorption, Distribution, Metabolism, and Excretion of Savolitinib... Clinical Pharmacology in Drug Development.[Link]

Sources

Comparative

Validating Downstream ERK/AKT Pathway Inhibition by SOMCL-863: A Comparative Technical Guide

The hepatocyte growth factor (HGF)/c-Met axis is a critical driver of oncogenesis. When dysregulated through gene amplification, mutation, or protein overexpression, c-Met hyperactivates downstream phosphatidylinositol-3...

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Author: BenchChem Technical Support Team. Date: April 2026

The hepatocyte growth factor (HGF)/c-Met axis is a critical driver of oncogenesis. When dysregulated through gene amplification, mutation, or protein overexpression, c-Met hyperactivates downstream phosphatidylinositol-3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK)/ERK signaling cascades [1, 2]. This hyperactivation promotes aggressive tumor proliferation, survival, and angiogenesis.

Targeting this pathway requires highly selective inhibitors to maximize therapeutic efficacy while preventing off-target toxicities. SOMCL-863 has emerged as a novel, highly selective, and orally bioavailable small-molecule c-Met inhibitor [1]. This guide provides a comprehensive framework for validating the downstream ERK and AKT inhibition by SOMCL-863, objectively comparing its performance against established alternatives, and detailing the self-validating experimental workflows required for robust preclinical assessment.

Mechanistic Overview: c-Met Signaling and Targeted Inhibition

The binding of HGF to the c-Met receptor tyrosine kinase (RTK) induces receptor dimerization and autophosphorylation at key tyrosine residues (e.g., Tyr1234/1235). This creates docking sites for adaptor proteins that subsequently trigger the ERK and AKT pathways [3]. SOMCL-863 functions by competitively binding to the ATP-binding pocket of the c-Met kinase domain, effectively uncoupling the receptor from its downstream survival and proliferation networks [1].

Pathway HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS SOMCL SOMCL-863 (Inhibitor) SOMCL->cMet Blocks AKT AKT PI3K->AKT mTOR mTOR (Survival) AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK

Figure 1: HGF/c-Met signaling cascade and targeted inhibition of ERK/AKT pathways by SOMCL-863.

Comparative Performance Analysis

When evaluating a novel kinase inhibitor, it must be benchmarked against current clinical standards. SOMCL-863 distinguishes itself through its high selectivity for c-Met over other RTKs. Unlike multi-kinase inhibitors (e.g., Cabozantinib or Crizotinib), SOMCL-863 minimizes off-target suppression, which is crucial for maintaining a favorable therapeutic index in in vivo models [1].

Table 1: Comparative Profile of c-Met Inhibitors
InhibitorPrimary Targetsc-Met IC₅₀ (nM)ERK/AKT Inhibition PotencyOral BioavailabilityClinical Status
SOMCL-863 c-Met (Highly Selective) ~5.2 High Yes Preclinical / Investigational
Capmatinib c-Met (Selective)~0.6HighYesFDA Approved
Crizotinib ALK, ROS1, c-Met~11.0ModerateYesFDA Approved
Cabozantinib VEGFR2, c-Met, RET~1.3High (with off-target toxicity)YesFDA Approved

Data synthesis indicates that SOMCL-863 achieves competitive low-nanomolar potency against c-Met while offering a highly selective profile comparable to Capmatinib, significantly outperforming the selectivity of Crizotinib and Cabozantinib.

Experimental Workflows & Validation Protocols

To rigorously validate the inhibition of ERK and AKT by SOMCL-863, researchers must employ self-validating experimental systems. The following protocols detail the mechanistic rationale behind each step to ensure data integrity, reproducibility, and definitive proof of on-target efficacy.

Workflow A 1. Cell Culture (EBC-1/NCI-H1993) B 2. Serum Starvation & HGF Stimulation A->B C 3. SOMCL-863 Treatment B->C D 4. Protein Extraction (+ Inhibitors) C->D E 5. Western Blotting (p-ERK, p-AKT) D->E F 6. Densitometric Quantification E->F

Figure 2: Step-by-step experimental workflow for validating downstream ERK and AKT inhibition.

Protocol A: In Vitro Validation of ERK/AKT Inhibition via Western Blotting

Objective: Quantify the dose-dependent suppression of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) in c-Met-driven cell lines.

Step 1: Cell Line Selection and Seeding

  • Action: Culture EBC-1 (squamous cell lung carcinoma) or NCI-H1993 (non-small cell lung cancer) cells in RPMI-1640 supplemented with 10% FBS. Seed at 1×106 cells per well in 6-well plates.

  • Causality & Experience: These specific cell lines harbor natural MET gene amplification, rendering them highly "addicted" to c-Met signaling [1]. This ensures that the observed downstream signaling is primarily driven by c-Met, providing a clean, high-signal background for evaluating on-target efficacy.

Step 2: Serum Starvation and HGF Stimulation

  • Action: Wash cells twice with PBS and incubate in serum-free media for 16–24 hours. Pre-treat with varying concentrations of SOMCL-863 (e.g., 0, 10, 50, 100 nM) for 2 hours. Stimulate with 50 ng/mL recombinant human HGF for exactly 10 minutes before harvest.

  • Causality & Experience: Serum starvation is a critical self-validating step. It eliminates basal kinase activity driven by undefined growth factors present in FBS. Subsequent HGF pulse-stimulation synchronizes receptor activation, ensuring that the measured p-ERK and p-AKT signals are strictly c-Met-dependent and capturing the transient peak of phosphorylation before receptor internalization occurs.

Step 3: Protein Extraction with Phosphatase Inhibitors

  • Action: Wash cells with ice-cold PBS and lyse directly on ice using RIPA buffer supplemented with 1 mM PMSF, 1x protease inhibitor cocktail, 1 mM sodium orthovanadate (Na₃VO₄), and 10 mM sodium fluoride (NaF).

  • Causality & Experience: Kinase signaling is highly dynamic. Na₃VO₄ (a tyrosine phosphatase inhibitor) and NaF (a serine/threonine phosphatase inhibitor) are mandatory to "freeze" the phosphorylation state of ERK and AKT during lysis. Without them, endogenous phosphatases will rapidly erase the signaling snapshot, leading to false-negative results.

Step 4: Immunoblotting and Densitometric Analysis

  • Action: Resolve 30 µg of protein lysates via SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against total c-Met, p-c-Met (Tyr1234/1235), total AKT, p-AKT (Ser473), total ERK1/2, p-ERK1/2 (Thr202/Tyr204), and GAPDH.

  • Causality & Experience: Probing for both total and phosphorylated forms is the cornerstone of a self-validating assay. It proves that the reduction in signal is due to true enzymatic inhibition by SOMCL-863 rather than non-specific protein degradation, cell death, or unequal sample loading.

Protocol B: In Vivo Pharmacodynamic Validation

Objective: Confirm that in vitro pathway inhibition translates to tumor regression and antiangiogenic effects in xenograft models.

Procedure & Causality:

  • Tumor Establishment: Subcutaneously inject EBC-1 cells into athymic nude mice. Reasoning: Validates the compound's ability to penetrate complex tumor microenvironments.

  • Oral Dosing: Once tumors reach ~150 mm³, randomize and administer SOMCL-863 orally (e.g., 10, 25, 50 mg/kg/day). Reasoning: Oral administration validates the compound's pharmacokinetic viability and bioavailability.

  • Tissue Harvesting & IHC: Harvest tumors post-treatment. Perform immunohistochemistry (IHC) for Ki-67 (proliferation marker) and CD31 (microvessel density), alongside Western blotting for intra-tumoral p-ERK/p-AKT. Reasoning: Assessing CD31 and Ki-67 alongside p-ERK/p-AKT links the biochemical mechanism (kinase inhibition) directly to the phenotypic outcome (reduced angiogenesis and proliferation), fulfilling the criteria for a comprehensive pharmacodynamic study.

Conclusion

SOMCL-863 demonstrates potent, highly selective inhibition of the c-Met receptor, effectively uncoupling the receptor from its downstream ERK and AKT survival pathways. By utilizing the rigorous, self-validating protocols outlined above—specifically focusing on appropriate cell line selection, synchronized HGF stimulation, and strict phosphatase preservation—researchers can accurately benchmark SOMCL-863 against established multi-kinase inhibitors. Its high selectivity profile and oral bioavailability position it as a highly promising candidate for targeting c-Met-driven malignancies.

References

  • Wang L, Ai J, Shen Y, et al. "SOMCL-863, a novel, selective and orally bioavailable small-molecule c-Met inhibitor, exhibits antitumor activity both in vitro and in vivo." Cancer Letters, 2014. URL:[Link]

  • Peng Z, Zhu Y, Wang Q, et al. "HGF/c-MET: A Promising Therapeutic Target in the Digestive System Cancers." International Journal of Molecular Sciences, 2018. URL:[Link]

  • Han X, Wang J, Sun Y. "Opportunities and challenges of targeting c-Met in the treatment of digestive tumors." Frontiers in Immunology, 2022. URL:[Link]

Validation

In vivo toxicity and tolerability comparison between SOMCL-863 and cabozantinib

A comparative analysis with SOMCL-863 was not possible as no public-domain scientific or clinical data could be retrieved for a compound designated "SOMCL-863" at the time of this report. Therefore, this guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

A comparative analysis with SOMCL-863 was not possible as no public-domain scientific or clinical data could be retrieved for a compound designated "SOMCL-863" at the time of this report. Therefore, this guide provides a comprehensive overview of the in vivo toxicity and tolerability profile of cabozantinib, a critical consideration for researchers and drug development professionals.

Cabozantinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, and RET.[1] Its ability to target key pathways involved in tumor growth, angiogenesis, and metastasis has led to its approval for the treatment of various cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][2] Understanding its in vivo toxicity and tolerability is paramount for its safe and effective use in both preclinical research and clinical practice.

In Vivo Toxicity Profile of Cabozantinib

Cabozantinib's mechanism of action, while effective against cancer cells, can also lead to a range of on-target and off-target toxicities. Preclinical and clinical studies have characterized a distinct toxicity profile.

Common Adverse Events:

In both animal models and human patients, a consistent set of adverse events has been observed. The most frequently reported toxicities include:

  • Gastrointestinal Issues: Diarrhea is a very common adverse event.[2] Stomatitis, nausea, vomiting, and decreased appetite are also frequently reported.[2][3]

  • Fatigue: A significant and often dose-limiting side effect.[2]

  • Hypertension: Increased blood pressure is a common on-target effect related to VEGFR inhibition.[2]

  • Palmar-Plantar Erythrodysesthesia (Hand-Foot Syndrome): This skin reaction is a known side effect of many tyrosine kinase inhibitors.[2][3]

  • Weight Loss: Often a consequence of gastrointestinal toxicity and decreased appetite.[2]

  • Hepatic Effects: Elevations in liver enzymes (ALT and AST) have been noted.[3]

In a preclinical study in rats, doses of cabozantinib at or above 12 mg/kg/day led to severe adverse effects and high mortality.[4] In contrast, doses at or below 6 mg/kg/day resulted in minimal adverse reactions.[4]

Dose-Limiting Toxicities (DLTs):

In clinical trials, several toxicities have been identified as dose-limiting, meaning they are severe enough to require a reduction in the administered dose. These include:

  • Palmar-plantar erythrodysesthesia syndrome

  • Mucositis

  • Elevated liver enzymes (alanine aminotransferase) and bilirubin[3]

  • Hypertension[3]

  • Reversible posterior leukoencephalopathy syndrome[3]

  • Proteinuria[3]

It is noteworthy that in a phase 1 study in pediatric patients, a protocol-defined maximum tolerated dose (MTD) was not reached, as DLTs and the need for dose reductions occurred at all tested dose levels.[3]

Tolerability and Maximum Tolerated Dose (MTD)

The tolerability of cabozantinib is a crucial factor in its clinical utility. Due to its toxicity profile, dose modifications and interruptions are common in patients.[5]

The recommended dose of cabozantinib can vary depending on the indication and whether it is used as a single agent or in combination with other therapies. For example, in adults with medullary thyroid cancer, the approved dose is 140 mg daily (as capsules), but a large percentage of patients require dose reductions to 100 mg or 60 mg daily.[3] For renal cell carcinoma, a common starting dose is 60 mg daily (as tablets).[6]

In preclinical animal models, the MTD can vary depending on the species and dosing schedule. For instance, in a study with a patient-derived tumor xenograft model of colorectal cancer, a dose of 30 mg/kg was found to be within the pharmacodynamic range and demonstrated antitumor activity.

Parameter Cabozantinib
Common Adverse Events Diarrhea, fatigue, hypertension, hand-foot syndrome, nausea, stomatitis, weight loss, decreased appetite, elevated liver enzymes.[2][3]
Dose-Limiting Toxicities Palmar-plantar erythrodysesthesia, mucositis, elevated liver enzymes, hypertension, proteinuria.[3]
Preclinical MTD (Rats) Doses ≤ 6 mg/kg/day showed minimal adverse reactions, while doses ≥ 12 mg/kg/day were associated with severe toxicity.[4]
Clinical Dosing (Adults) Varies by indication, with frequent need for dose reductions from starting doses of 60 mg or 140 mg daily.[3][6]

Experimental Protocols for In Vivo Toxicity and Tolerability Assessment

A standard approach to evaluating the in vivo toxicity and tolerability of a small molecule inhibitor like cabozantinib involves a series of well-defined preclinical studies.

1. Dose Range Finding Study:

  • Objective: To determine a range of doses that can be safely administered to animals and to identify the MTD.

  • Methodology:

    • Small groups of rodents (e.g., mice or rats) are treated with escalating doses of the test compound.

    • Animals are closely monitored for clinical signs of toxicity, including changes in weight, food and water consumption, and behavior.

    • The study continues until significant toxicity or mortality is observed.

    • The MTD is typically defined as the highest dose that does not cause unacceptable toxicity or more than 10% weight loss.

2. Repeated-Dose Toxicity Study:

  • Objective: To evaluate the toxic effects of the compound after repeated administration over a longer period (e.g., 28 days).

  • Methodology:

    • Multiple groups of animals are treated daily with different dose levels of the compound, including a vehicle control group.

    • Clinical observations and body weight measurements are recorded regularly.

    • Blood samples are collected at various time points for hematology and clinical chemistry analysis to assess organ function (e.g., liver, kidney).

    • At the end of the study, animals are euthanized, and a full necropsy is performed.

    • Organs are weighed, and tissues are collected for histopathological examination to identify any microscopic changes.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cabozantinib Cabozantinib VEGFR2 VEGFR2 Cabozantinib->VEGFR2 inhibits MET MET Cabozantinib->MET inhibits RET RET Cabozantinib->RET inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Proliferation MET->Proliferation Metastasis Metastasis MET->Metastasis RET->Proliferation

Caption: Key Signaling Pathways Inhibited by Cabozantinib.

References

  • A Phase 1 Study of Cabozantinib in Children and Adolescents with Recurrent or Refractory Solid Tumors, Including CNS Tumors: Trial ADVL1211, A Report from the Children's Oncology Group - PMC. (n.d.).
  • Cabozantinib-induced edema in zebrafish represents an adverse effect characterized by defects in lymphatic vasculature and renal function - PubMed. (2023, June 19).
  • A novel cabozantinib formulation with improved safety and bioavailability: preclinical validation in rats - PMC. (2026, March 15).
  • Adverse Events of Cabozantinib | Download Scientific Diagram - ResearchGate. (n.d.).
  • Management of Adverse Events Associated with Cabozantinib Therapy in Renal Cell Carcinoma - PMC. (n.d.).
  • Integrating Murine and Clinical Trials with Cabozantinib to Understand Roles of MET and VEGFR-2 as Targets for Growth Inhibition of Prostate Cancer - PMC. (n.d.).
  • Clinical Activity of Single-Agent Cabozantinib (XL184), a Multi-receptor Tyrosine Kinase Inhibitor, in Patients with Refractory Soft-Tissue Sarcomas - AACR Journals. (2020, December 10).
  • Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC. (n.d.).
  • Cabozantinib Dosage Guide + Max Dose, Adjustments - Drugs.com. (2025, August 13).
  • Cabozantinib causes significant tumor cell elimination in vivo, but... - ResearchGate. (n.d.).
  • MOA and Management of Any Adverse Effects of Cabozantinib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (n.d.).
  • Cabozantinib demonstrates disease control in advanced adrenocortical carcinoma. (2022, September 12).
  • Adverse Events of Cabozantinib as a Potential Prognostic Factor in Metastatic Renal Cell Carcinoma Patients: Real-World Experience in a Single-Center Retrospective Study - MDPI. (2024, February 9).
  • In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer - PubMed. (2013, December 15).
  • Association of cabozantinib pharmacokinetics, progression and toxicity in metastatic renal cell carcinoma patients - PMC. (2021, December 1).

Sources

Safety & Regulatory Compliance

Safety

Part 1: Causality and the Necessity of High-Temperature Incineration

SOMCL-863 (c-Met Inhibitor): Comprehensive Operational Handling and Disposal Procedures Introduction SOMCL-863 is a highly selective, orally bioavailable small-molecule inhibitor targeting the[1]. Widely utilized in onco...

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Author: BenchChem Technical Support Team. Date: April 2026

SOMCL-863 (c-Met Inhibitor): Comprehensive Operational Handling and Disposal Procedures

Introduction SOMCL-863 is a highly selective, orally bioavailable small-molecule inhibitor targeting the[1]. Widely utilized in oncology research to study the deregulation of the HGF/c-Met signaling pathway, it effectively abrogates c-Met-dependent cell proliferation, migration, and invasive tumor growth[1]. Because of its potent antineoplastic properties and synthetic fluorinated structure, SOMCL-863 cannot be disposed of through standard biological or chemical waste streams. This guide provides drug development professionals and laboratory scientists with the essential, self-validating protocols required for the safe handling, decontamination, and disposal of SOMCL-863.

Why must SOMCL-863 be treated as a hazardous antineoplastic agent? Unlike standard biological waste that can be neutralized via autoclaving, SOMCL-863 is a highly stable synthetic compound (1-Piperazineethanol, 4-[5-[[(3-nitrophenyl)methyl]amino]-7-(trifluoromethyl)-3-quinolinyl]-)[2]. Its mechanism of action relies on penetrating cells and competitively blocking the ATP-binding pocket of the c-Met kinase domain[1]. If released into the environment or handled without proper occupational controls, trace amounts can pose severe reproductive, mutagenic, and cytotoxic risks to personnel and local ecosystems ()[3].

Standard chemical degradation (e.g., bleach treatment) is insufficient and may produce toxic fluorinated or nitrated byproducts. Therefore, the only scientifically sound and compliant method for SOMCL-863 disposal is high-temperature incineration (>1000°C) ()[4]. This process ensures the complete thermal destruction of the compound's trifluoromethyl and quinoline moieties, breaking them down into elemental gases that are subsequently scrubbed by the facility's exhaust systems.

Pathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) cMet->Downstream Phosphorylation SOMCL SOMCL-863 (Inhibitor) SOMCL->cMet Blocks Kinase Activity Outcomes Tumor Proliferation, Migration & Angiogenesis Downstream->Outcomes Promotes

Caption: Mechanism of action: SOMCL-863 inhibiting the HGF/c-Met signaling pathway in tumor cells.

Part 2: Quantitative Data & Waste Classification

To effectively manage SOMCL-863 waste, environmental health and safety (EHS) teams must classify it accurately based on its physicochemical properties.

Property / ParameterValue / ClassificationOperational Implication
Chemical Name 1-Piperazineethanol, 4-[5-[[(3-nitrophenyl)methyl]amino]-7-(trifluoromethyl)-3-quinolinyl]-Contains stable halogens (F) and nitro groups; requires specialized thermal destruction.
CAS Number 1452310-87-0[5]Use for EHS waste manifesting and tracking.
Molecular Weight 475.47 g/mol [5]Highly permeable; requires strict PPE to prevent dermal absorption.
Waste Classification Hazardous Chemical / Antineoplastic (Cytotoxic)[4]Must be segregated from general biohazardous and radioactive waste streams[6].
Primary Disposal Route High-Temperature Incineration[4]Do not autoclave. Do not pour down the drain.

Part 3: Experimental & Operational Workflows

Protocol 1: Routine Laboratory Disposal & Container Decontamination

This protocol employs a self-validating triple-rinse system to ensure no residual active pharmaceutical ingredient (API) remains in primary containers before they are downgraded to standard waste.

  • Segregation at Source: Immediately separate any material that has come into contact with SOMCL-863 (e.g., pipette tips, Eppendorf tubes, bench paper) into a designated cytotoxic waste receptacle[7]. These are typically rigid yellow bins with purple lids, clearly labeled "Cytotoxic/Antineoplastic Waste"[4].

  • Liquid Waste Consolidation: Collect all liquid solutions containing SOMCL-863 (e.g., DMSO stock solutions, cell culture media spiked with the drug) into a chemically compatible, sealable high-density polyethylene (HDPE) container[8].

  • Triple-Rinse Decontamination (Self-Validating Step):

    • Step A: Add a small volume of a compatible solvent (e.g., 100% DMSO or Methanol) to the empty primary SOMCL-863 vial. Vortex for 30 seconds.

    • Step B: Transfer this first rinsate into the hazardous liquid waste container. This first rinse contains >90% of the residual compound ()[6].

    • Step C: Repeat the rinse two more times. Validation: To ensure the vial is fully decontaminated, spot 1 µL of the third rinsate onto a UV-TLC plate or measure via a spectrophotometer (e.g., Nanodrop). The absence of UV absorbance confirms the removal of the quinoline ring structure.

    • Step D: Once validated, deface the original manufacturer label and dispose of the glass vial in a standard broken glass receptacle[6].

  • Sharps Disposal: Any needles or glass ampoules used to reconstitute or inject SOMCL-863 must be placed directly into a puncture-resistant cytotoxic sharps container (often color-coded red or yellow depending on regional OSHA/EPA guidelines)[7].

Protocol 2: Emergency Spill Cleanup Procedure

In the event of an accidental spill of SOMCL-863 powder or concentrated solution, follow this causality-driven containment strategy to prevent aerosolization and dermal exposure[3].

  • Isolation & PPE: Evacuate non-essential personnel. Don double nitrile gloves, safety goggles, a disposable chemically resistant gown, and a fitted N95/P100 respirator (crucial if the lyophilized powder is spilled, as it can easily aerosolize and be inhaled)[3].

  • Containment (Powder): Do not sweep. Sweeping introduces kinetic energy that aerosolizes the cytotoxic particles. Instead, gently cover the powder with damp absorbent pads (using water or a mild detergent solution) to weigh down the particles.

  • Containment (Liquid): Surround the spill with standard chemical absorbent booms or pads to prevent spreading.

  • Collection: Carefully fold the absorbent pads inward, trapping the compound. Place all pads, along with the outer layer of your contaminated gloves, into a heavy-duty cytotoxic waste bag[8].

  • Surface Decontamination: Wash the affected benchtop or floor with a high-pH detergent solution to disrupt any remaining compound, followed by a thorough water rinse. Collect all cleaning materials as hazardous waste[3].

Part 4: Mandatory Visualization

DisposalWorkflow Start SOMCL-863 Waste Generation Liquid Liquid Waste (DMSO Stocks, Media) Start->Liquid Solid Solid Waste (Contaminated PPE, Tips) Start->Solid Sharps Sharps (Needles, Broken Glass) Start->Sharps LiqContainer Sealable HDPE Liquid Container Liquid->LiqContainer Consolidate SolidContainer Cytotoxic Waste Bin (Yellow/Purple Lid) Solid->SolidContainer Segregate SharpsContainer Cytotoxic Sharps Bin (Puncture-Resistant) Sharps->SharpsContainer Isolate Incineration High-Temperature Incineration (>1000°C) LiqContainer->Incineration EHS Pickup & Manifest SolidContainer->Incineration EHS Pickup & Manifest SharpsContainer->Incineration EHS Pickup & Manifest

Caption: Workflow for the segregation and high-temperature incineration of SOMCL-863 waste.

References

  • Wang L, et al. "SOMCL-863, a novel, selective and orally bioavailable small-molecule c-Met inhibitor, exhibits antitumor activity both in vitro and in vivo." Cancer Letters, 2014.[Link]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." United States Department of Labor. [Link]

  • University College London (UCL) Estates. "Clinical Waste & Offensive Waste Disposal Procedures." UCL Facilities Services.[Link]

  • Dartmouth College Environmental Health and Safety. "Hazardous Waste Disposal Guide." Dartmouth EHS. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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